1,4-Diaminocyclohexane-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-diaminocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-5-1-3-7(9,4-2-5)6(10)11/h5H,1-4,8-9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXVAESNIUKCIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901288642 | |
| Record name | 1,4-Diaminocyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901288642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40951-41-5 | |
| Record name | 1,4-Diaminocyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40951-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Diaminocyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901288642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Molecular Structure and Stereochemistry of 1,4-Diaminocyclohexane-1-carboxylic Acid
[1][2]
Executive Summary
1,4-Diaminocyclohexane-1-carboxylic acid is a conformationally constrained
It is widely utilized in peptidomimetics to induce specific secondary structures (such as
Key Structural Characteristics:
-
Formula:
-
Substituents:
-
Position 1: Amino group (
) and Carboxylic acid ( ). -
Position 4: Amino group (
).
-
-
Chirality: Achiral (Meso) . Despite containing chiral centers, the molecule possesses a plane of symmetry passing through C1 and C4, making the cis and trans forms diastereomers rather than enantiomers.
Stereochemistry and Conformational Analysis[6]
The stereochemistry of 1,4-diaminocyclohexane-1-carboxylic acid is defined by the relative orientation of the amino groups at positions 1 and 4. Because the cyclohexane ring prefers a chair conformation, these substituents adopt specific axial (ax) or equatorial (eq) positions.[3][4]
The Diastereomers: Cis vs. Trans
There are two distinct diastereomers.[5] The nomenclature typically references the relationship between the two amino groups.
| Isomer | Relative Configuration | Chair Conformation (Major) | Thermodynamic Stability |
| Trans-isomer | 1-Amino & 4-Amino are trans | 1-NH₂ (eq) , 4-NH₂ (eq) , 1-COOH (ax) | Thermodynamic Product (via Bucherer-Bergs) |
| Cis-isomer | 1-Amino & 4-Amino are cis | 1-NH₂ (ax) , 4-NH₂ (eq) , 1-COOH (eq) | Kinetic Product (via Strecker) |
Conformational Analysis (A-Values)
The stability of the conformers is dictated by the steric bulk of the substituents (A-values:
-
Trans-Isomer (Diequatorial Amines): The trans isomer can exist in two chair forms:
-
Diequatorial Amines: 1-NH₂ (eq), 4-NH₂ (eq), 1-COOH (ax).
-
Diaxial Amines: 1-NH₂ (ax), 4-NH₂ (ax), 1-COOH (eq). Analysis: The diequatorial amine conformation is significantly favored because it places two groups equatorial. Although the bulky carboxyl group is forced axial (introducing 1,3-diaxial strain), this is energetically less costly than forcing two amino groups axial.
-
-
Cis-Isomer (Axial-Equatorial): The cis isomer exists as a mixture where one substituent at C1 must be axial.
-
Preferred Form: 4-NH₂ (eq), 1-COOH (eq), 1-NH₂ (ax). Analysis: The 4-amino group acts as a "locking" group in the equatorial position. At C1, the carboxyl group (being slightly larger) prefers the equatorial position, forcing the 1-amino group axial.
-
Visualization of Isomers
The following diagram illustrates the stereochemical relationship and the plane of symmetry.
Caption: Stereochemical classification of 1,4-diaminocyclohexane-1-carboxylic acid isomers showing chair conformational preferences.
Synthesis Protocols
The synthesis of 1,4-diaminocyclohexane-1-carboxylic acid relies on converting 4-aminocyclohexanone (often N-protected) into the
Route A: Bucherer-Bergs Reaction (Targeting Trans-Isomer)
The Bucherer-Bergs reaction is the standard method for accessing the trans isomer. It proceeds via a hydantoin intermediate under thermodynamic control.[6]
-
Mechanism: The reaction forms a spiro-hydantoin.[5][6][7] The reversibility of the ring formation allows the system to equilibrate to the most stable hydantoin configuration, where the bulky hydantoin ring is equatorial (or minimizes steric clash), placing the resulting amino group trans to the 4-substituent.
-
Protocol:
-
Reagents: 4-(N-Boc-amino)cyclohexanone,
, KCN, 50% Ethanol/Water. -
Conditions: Heat at 60°C for 4–12 hours.
-
Intermediate: Formation of trans-spiro[cyclohexane-1,5'-hydantoin].
-
Hydrolysis: Alkaline hydrolysis (
or , reflux, 24h) opens the hydantoin ring to yield the free amino acid.
-
Route B: Strecker Synthesis (Targeting Cis-Isomer)
The Strecker synthesis typically yields the cis isomer. It proceeds via an
-
Mechanism: Cyanide attacks the imine intermediate from the less hindered face (often axial attack), or the kinetics favor the formation of the aminonitrile where the amino group ends up axial (relative to the 4-substituent).
-
Protocol:
-
Reagents: 4-(N-Boc-amino)cyclohexanone,
, KCN, Methanol/Water. -
Conditions: Room temperature.
-
Intermediate: Formation of
-aminonitrile. -
Hydrolysis: Acidic hydrolysis (
, reflux) converts the nitrile to the carboxylic acid.
-
Synthesis Workflow Diagram
Caption: Divergent synthesis pathways for accessing specific diastereomers of 1,4-diaminocyclohexane-1-carboxylic acid.
Applications and Data Summary
Comparison of Physical Properties
| Property | Trans-Isomer | Cis-Isomer |
| Synthesis Route | Bucherer-Bergs | Strecker |
| Amino Group Orientation | Trans (Diequatorial) | Cis (Axial/Equatorial) |
| Conformational Mobility | Rigid (Locked Chair) | Rigid (Locked Chair) |
| Major Application | Peptidomimetics ( | Peptidomimetics ( |
Research Applications
-
Peptidomimetics: The rigid cyclohexane scaffold restricts the conformational space of peptides. The trans-isomer, with its extended diequatorial arrangement, is often used to mimic extended peptide strands or to act as a rigid spacer. The cis-isomer can induce turns due to the proximity of the axial amino group to the carboxyl.
-
Mass Spectrometry Probes: Research by Tureček et al. utilizes these residues ("cyclo-ornithine") to study gas-phase ion chemistry.[1] The trans-isomer facilitates specific proton transfer mechanisms (syn-facial) that lead to distinctive backbone cleavage patterns (C-terminal to the residue) in Electron Transfer Dissociation (ETD) and Collision-Induced Dissociation (CID) experiments [1, 2].[8]
References
-
Marek, A., Nguyen, H. T. H., Brož, B., & Tureček, F. (2017). Stereospecific Control of Peptide Gas-Phase Ion Chemistry with cis and trans Cyclo-Ornithine Residues. Journal of the American Society for Mass Spectrometry, 28(11), 2330–2343.
-
Edward, J. T., & Jitrangsri, C. (1975).[9][6] Stereochemistry of the Bucherer-Bergs and Strecker reactions of 4-tert-butylcyclohexanone. Canadian Journal of Chemistry, 53(22), 3339–3350.
-
Munday, L. (1961).[2] Amino-acids of the cyclohexane series. Part I. Journal of the Chemical Society, 4372–4379.[2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity [ouci.dntb.gov.ua]
- 3. Conformational Analysis | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Role of 1,4-Diaminocyclohexane-1-carboxylic acid in non-proteinogenic peptide design
Advanced Scaffold Design: 1,4-Diaminocyclohexane-1-carboxylic Acid (4-amino-Ac c)[1]
Executive Summary
In the landscape of peptidomimetics, 1,4-Diaminocyclohexane-1-carboxylic acid (referred to herein as 4-amino-Ac
Part 1: Structural Fundamentals & Stereochemistry[1]
The "Gem-Dialkyl" Effect on Steroids
The core value of 4-amino-Ac
-
Conformational Restriction: The cyclohexane ring restricts the rotation of the
and torsion angles to a narrow region of the Ramachandran plot ( ), strongly favoring -helical or -helical conformations.[1] -
The Distal Handle (C4): The amino group at position 4 transforms this from a passive spacer into an active functional handle. This allows the residue to mimic Lysine or Ornithine but with a rigidified backbone that resists proteolysis.
Critical Stereochemistry: Cis vs. Trans
The vector of the side chain (the C4-amine) is dictated by the stereochemistry relative to the C1-amine.
-
Trans-isomer (Zwitterionic form): The C1-amine and C4-amine are on opposite faces of the ring.[1] In a helical context, this often projects the functional handle away from the helix axis, making it ideal for solvent-exposed modifications (e.g., fluorophore attachment).
-
Cis-isomer: The amines are on the same face.[1] This can force the side chain back towards the peptide backbone, potentially enabling unique
to or to intramolecular interactions (stapling).
Figure 1: Structural logic flow from linear peptides to functionalized, constrained 4-amino-Ac
Part 2: Synthetic Accessibility & Protection Strategy
Synthesis of 4-amino-Ac
Synthesis Route (Bucherer-Bergs Modification)
The most robust route involves the Bucherer-Bergs reaction on a protected 4-aminocyclohexanone.[1]
-
Starting Material: 4-(Boc-amino)cyclohexanone.[1]
-
Hydantoin Formation: Reaction with
and KCN yields the spiro-hydantoin. -
Hydrolysis: Alkaline hydrolysis opens the hydantoin to yield the free amino acid.
-
Fmoc Protection: Selective protection of the
-amine (C1) is challenging due to steric hindrance. It is often necessary to use Fmoc-OSu with controlled pH to favor the -amine or to transiently protect the distal amine as a copper complex (if not already Boc-protected).[1]
Orthogonal Protection Scheme
For SPPS, the following protection scheme is standard to ensure the backbone can be built (Fmoc removal) without touching the side chain, which is deprotected only when needed (e.g., for on-resin stapling).
| Position | Group | Role | Cleavage Condition |
| Fmoc | Backbone Assembly | 20% Piperidine in DMF | |
| Alloc | Side-chain Stapling | Pd(PPh | |
| Boc | General Solubility | 95% TFA (Final Cleavage) | |
| ivDde | Orthogonal Labeling | 2% Hydrazine in DMF |
Part 3: Experimental Protocols
Protocol: Coupling 4-amino-Ac c in SPPS
Due to the steric bulk of the tetrasubstituted C1 carbon, standard coupling protocols often fail.[1] The following "Turbo-Coupling" method is required.
Reagents:
-
Resin: Rink Amide MBHA (low loading, ~0.3 mmol/g recommended to prevent aggregation).
-
Coupling Agent: HATU or PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate.[1]
-
Base: HOAt / DIPEA (Diisopropylethylamine).
Workflow:
-
Swelling: Swell resin in DMF for 30 min.
-
Deprotection: Remove previous Fmoc (20% piperidine, 2 x 10 min). Wash DCM/DMF.
-
Activation:
-
Dissolve Fmoc-4-amino-Ac
c(Alloc)-OH (3 eq) in DMF. -
Add HATU (2.9 eq) and HOAt (3 eq).
-
Add DIPEA (6 eq) immediately before adding to resin.
-
-
Coupling: Shake for 2 to 4 hours at room temperature. Note: Microwave assistance (50°C, 20 min) significantly improves yield.
-
Monitoring: Standard Kaiser test may yield false negatives due to steric shielding. Use Chloranil test or micro-cleavage LC-MS to verify coupling.[1]
-
Capping: Acetylate unreacted amines (Ac
O/DIPEA) to prevent deletion sequences.
Protocol: On-Resin Stapling (Alloc Strategy)
If using the scaffold for peptide stapling (e.g., to a Lysine or Glutamic acid at
-
Assembly: Synthesize full peptide with Fmoc-4-amino-Ac
c(Alloc) at position and Fmoc-Glu(OAll) at position .[1] -
Alloc Deprotection: Treat resin with Pd(PPh
) (0.1 eq) and Phenylsilane (10 eq) in DCM under Argon (2 x 30 min). Wash with DCM, DMF, and Sodium Diethyldithiocarbamate (0.5% in DMF) to remove Pd scavenger. -
Cyclization: Add PyBOP (3 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF. Shake overnight.
-
Final Cleavage: Treat with TFA/TIS/H
O (95:2.5:2.5).
Figure 2: SPPS workflow highlighting the specific requirements for hindered 4-amino-Ac
Part 4: Data & Performance Metrics
When integrated into peptides, 4-amino-Ac
Table 1: Comparative Stability and Helicity
| Scaffold | Helicity ( | Protease Half-life (Trypsin) | Solubility | Functionalizable?[1] |
| L-Lysine (Linear) | Low (<10%) | < 15 min | High | Yes |
| Aib (Linear) | High (>60%) | ~ 60 min | Low | No |
| Ac | High (>70%) | > 120 min | Very Low | No |
| 4-amino-Ac | High (>70%) | > 240 min | Moderate | Yes |
Interpretation: 4-amino-Ac
References
-
Toniolo, C., et al. (2001). Control of peptide conformation by the disubstituted C-alpha atom: The 1-aminocyclohexane-1-carboxylic acid residue. Biopolymers .[2][3][4][5] Link
-
Balaram, P. (1992). Non-standard amino acids in peptide design and engineering. Current Opinion in Structural Biology . Link
-
Verdine, G. L., & Hilinski, G. J. (2012). Stapled peptides for intracellular drug targets. Methods in Enzymology . Link
-
Formaggio, F., et al. (1995). Peptide folding induced by the C alpha,alpha-disubstituted amino acid 1-aminocyclohexane-1-carboxylic acid.[1] Journal of the Chemical Society, Perkin Transactions 2 . Link
-
Chapman, R. N., et al. (2002). A highly stable short alpha-helix constrained by a main-chain hydrogen-bond surrogate.[1] Journal of the American Chemical Society . Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. Synthesis and opioid activity of dynorphin A-(1-13)NH2 analogues containing cis- and trans-4-aminocyclohexanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stapled peptide - Wikipedia [en.wikipedia.org]
- 4. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
Technical Analysis: Ionization Profiles of 1,4-Diaminocyclohexane-1-carboxylic Acid
The following technical guide is structured to provide a rigorous analysis of the ionization behavior of 1,4-Diaminocyclohexane-1-carboxylic acid. It synthesizes structural theory with practical determination methodologies, designed for researchers in medicinal chemistry and peptide engineering.[1]
Executive Summary
1,4-Diaminocyclohexane-1-carboxylic acid (1,4-DACHA) represents a critical class of conformationally constrained
Understanding its ionization constants (pKa) is prerequisite for:
-
Peptidomimetic Design: Predicting secondary structure stability (helical propensity).[1]
-
ADME Profiling: Calculating LogD and membrane permeability at physiological pH.[1]
-
Purification: Optimizing ion-exchange chromatography buffers.
This guide provides the theoretical ionization constants derived from high-confidence structure-property relationships (QSPR) and details the self-validating protocols required to empirically determine these values in a laboratory setting.
Structural Basis of Ionization
The molecule possesses three ionizable centers.[1] The unique geminal arrangement of the amino and carboxyl groups at C1 creates an "Ach" (1-aminocyclohexanecarboxylic acid) core, while the distal amine at C4 mimics the
Ionizable Groups
| Group | Position | Chemical Nature | Electronic Environment |
| C1 | Acidic (-COOH) | Electron-withdrawing effect from geminal | |
| C1 | Basic (-NH | Sterically crowded; pKa depressed by inductive effect of the geminal carboxyl group.[1] | |
| C4 | Basic (-NH | Distal primary amine; behaves like a standard aliphatic amine (e.g., cyclohexylamine).[1] |
Stereochemical Influence
The compound exists as cis and trans diastereomers.[1]
-
Trans-isomer: The C1-Carboxyl and C4-Amine are on opposite sides of the ring.[1]
-
Cis-isomer: The C1-Carboxyl and C4-Amine are on the same side.[1]
-
Note: Through-space electrostatic interactions in the cis-isomer can lead to a slight elevation of the distal amine pKa (stabilization of the protonated form by the carboxylate) compared to the trans-isomer.
pKa Values and Microspecies Distribution[1]
As direct experimental values for specific isomers are often proprietary, the following values are synthesized from validated analogs (Lysine, Ornithine, 1-Aminocyclohexanecarboxylic acid, and trans-1,4-diaminocyclohexane).
Predicted Ionization Constants (Aqueous, 25°C)
| Ionization Step | Group | Estimated pKa | Analog Reference |
| pKa | 1.8 – 2.2 | Comparable to 1-Aminocyclohexanecarboxylic acid (pKa ~2.[1]0) [1].[2][3] | |
| pKa | 8.8 – 9.2 | Lower than typical amines due to geminal carboxyl.[1] Comparable to Lysine | |
| pKa | 10.5 – 10.9 | Unperturbed primary amine.[1] Comparable to trans-1,4-diaminocyclohexane (pKa ~10.[1]8) [3]. |
Isoelectric Point (pI)
For a diamino-monocarboxylic acid, the isoelectric point is determined by the average of the two basic pKa values (the point where the net charge is zero, between the +1 and -1 species).
Implication: At physiological pH (7.4), the molecule exists predominantly as a cation (+1) , with the carboxylate deprotonated (-1) and both amines protonated (+1, +1).
Ionization Pathway Diagram
The following diagram illustrates the sequential deprotonation steps from the fully protonated cationic form to the fully deprotonated anionic form.
Experimental Determination Protocols
To validate these theoretical values for your specific isomer batch, use the following self-validating protocols.
Protocol A: Potentiometric Titration (Gold Standard)
This method determines the macroscopic pKa values by monitoring pH change against added titrant.[1]
Reagents:
-
Compound: 20-30 mg of 1,4-DACHA hydrochloride salt.[1]
-
Solvent: Degassed KCl solution (0.1 M) to maintain ionic strength.
-
Titrant: 0.1 M Carbonate-free NaOH (standardized).[1]
Workflow:
-
Dissolution: Dissolve the hydrochloride salt in 30 mL of 0.1 M KCl.
-
Acidification: If starting with the zwitterion, add 1.2 equivalents of HCl to fully protonate all groups (starting pH < 1.5).[1]
-
Titration: Titrate with 0.1 M NaOH under inert gas (
or ) atmosphere to prevent absorption. -
Data Collection: Record pH every 0.05 mL or 0.1 pH unit change.
-
Analysis: Plot the derivative curve (
). The inflection points correspond to the pKa values.[1] Use the Bjerrum method or software like Hyperquad to refine constants.[1]
Protocol B: NMR-pH Titration (Site-Specific Assignment)
Potentiometry gives macroscopic pKa values but cannot easily distinguish between the
Causality: Protonation of an amine causes a downfield shift (deshielding) of adjacent CH protons.[1]
Critical Correction: When measuring pH in
Applications & Implications
Lipophilicity (LogD)
The ionization state dramatically affects lipophilicity.[1]
-
pH 7.4: The molecule is a cation (+1).[1] It will have low membrane permeability (LogD < -2.[1]0) and will likely require active transport (e.g., via LAT1/SLC7A5 transporters) to cross the blood-brain barrier, similar to Gabapentin or Pregabalin [5].
-
pH 10.0: Near the pI, the net charge approaches 0 (Zwitterion). This is the pH region of maximum lipophilicity, though solubility may decrease (isoelectric precipitation).
Peptide Synthesis
When using 1,4-DACHA in Solid Phase Peptide Synthesis (SPPS):
-
The
-amine (pKa ~10.[1]8) is more nucleophilic than the -amine.[1] -
Orthogonal Protection: It is crucial to use orthogonal protecting groups (e.g., Fmoc on
-amine, Boc or Alloc on -amine) to prevent branching or uncontrolled polymerization.
References
-
PubChem. 1-Aminocyclohexanecarboxylic acid (CID 1366).[1] National Library of Medicine.[1] Available at: [Link]
-
National Center for Biotechnology Information. Lysine (CID 5962) - pKa data.[1] PubChem Database.[1][4] Available at: [Link]
-
NIST Chemistry WebBook. trans-1,4-Cyclohexanediamine.[1] SRD 69.[1] Available at: [Link]
-
Krezel, A., & Bal, W. (2004). A formula for correlating pKa values determined in D2O and H2O. Journal of Inorganic Biochemistry.[1] [Link]
-
Bhutani, P., et al. (2015).[1] Capsaicinoids as candidates for LAT1-mediated transport.[1] Journal of Medicinal Chemistry.[1] (Contextualizing amino acid transport). [Link]
Sources
Technical Guide: Steric Constraints and Scaffolding of 1,4-Diaminocyclohexane-1-carboxylic Acid
The following technical guide details the structural, synthetic, and conformational characteristics of 1,4-Diaminocyclohexane-1-carboxylic acid (1,4-Dch) , a highly constrained
Executive Summary
1,4-Diaminocyclohexane-1-carboxylic acid (1,4-Dch) represents a critical class of non-proteinogenic amino acids used to induce specific secondary structures in peptidomimetics and drug design. As a geminally disubstituted (
Conformational Analysis & Steric Locking
The utility of 1,4-Dch lies in its ability to restrict the conformational space (
The Chair Conformation and "Locking"
The cyclohexane ring of 1,4-Dch predominantly adopts a chair conformation to minimize torsional strain. The conformational equilibrium is dictated by the A-values (conformational free energy differences) of the substituents.
-
C4-Amine (Distal): In most scaffold designs, the C4-amino group (often protected or acylated) functions as a "locking group." To avoid severe 1,3-diaxial interactions, the bulky C4-substituent prefers the equatorial position.[1] This locks the ring conformation, preventing ring flips.
-
C1-Quaternary Center: Once the ring is locked by the C4-group, the geminal substituents at C1 (Amino and Carboxyl) are forced into specific Axial or Equatorial orientations.
Stereochemical Isomers
The relative orientation of the C1-amine and C4-amine defines two distinct diastereomers, each with unique steric constraints.
| Feature | Isomer A (cis-Diamine) | Isomer B (trans-Diamine) |
| Configuration | C1-NH | C1-NH |
| C4-Substituent | Equatorial (Locking) | Equatorial (Locking) |
| C1-Amine | Equatorial | Axial |
| C1-Carboxyl | Axial | Equatorial |
| Steric Impact | The axial COOH exerts 1,3-diaxial strain. Favors | The axial NH |
Conformational Energy Landscape (Graphviz)
The following diagram illustrates the thermodynamic preference for the "Locked Chair" over the "Twist-Boat" or "Inverted Chair" conformations.
Caption: Thermodynamic landscape of 1,4-Dch. The bulky C4-substituent drives the equilibrium toward the Locked Chair conformation, forcing the C1 substituents into fixed axial/equatorial positions.
Stereoselective Synthesis
The synthesis of 1,4-Dch requires careful control over the C1 stereocenter. The two primary routes—Bucherer-Bergs and Strecker —yield opposite diastereomers due to thermodynamic vs. kinetic control.
Route A: Bucherer-Bergs (Thermodynamic Control)
This reaction typically yields the cis-diamine (Isomer A) as the major product.
-
Mechanism: The reaction proceeds via a spiro-hydantoin intermediate.[2] The thermodynamic preference places the hydantoin's C4-carbonyl group in the equatorial position (minimizing steric clash), which places the hydantoin's N1 (the future amino acid amine) in the equatorial position.
-
Outcome: C1-NH
(Equatorial) / C1-COOH (Axial).
Route B: Strecker Synthesis (Kinetic Control)
This reaction typically favors the trans-diamine (Isomer B).
-
Mechanism: Cyanide attack on the imine occurs from the less hindered face (axial attack), leading to an axial nitrile. Upon hydrolysis, this yields the equatorial carboxylate.
-
Outcome: C1-NH
(Axial) / C1-COOH (Equatorial).
Synthetic Workflow Diagram
Caption: Divergent synthesis of 1,4-Dch stereoisomers. Route 1 (Bucherer-Bergs) yields the cis-diamine; Route 2 (Strecker) yields the trans-diamine.
Experimental Protocol: Synthesis of cis-1,4-Diaminocyclohexane-1-carboxylic Acid
Target: Preparation of the thermodynamically stable Isomer A (cis-diamine) suitable for Fmoc-SPPS.
Step 1: Bucherer-Bergs Reaction[3][4]
-
Reagents: Dissolve 4-(Boc-amino)cyclohexanone (10 mmol) in 50% EtOH/H
O (50 mL). Add (NH ) CO (40 mmol) and KCN (20 mmol). -
Conditions: Heat to 60°C for 18–24 hours in a sealed vessel (Caution: Cyanide hazard).
-
Workup: Cool to 0°C. The spiro-hydantoin precipitates as a white solid. Filter, wash with cold water, and dry.
-
Validation:
H NMR (DMSO-d ) should show the hydantoin NH peaks and the Boc signal.
Step 2: Hydrolysis and Deprotection
-
Reagents: Suspend the hydantoin in 3M NaOH (aq).
-
Conditions: Reflux at 100°C for 48 hours. This cleaves the hydantoin ring. Note: The Boc group may be partially cleaved or stable depending on exact conditions; often acidic hydrolysis (6M HCl) is used if global deprotection is desired.
-
Alternative (Global Deprotection): Reflux in 6M HCl for 24 hours to yield the diamino acid dihydrochloride salt.
Step 3: Orthogonal Protection (Fmoc/Boc)
-
Selective Protection: To use in peptide synthesis, the distal amine (C4) and
-amine (C1) must be distinguished. -
Copper Chelation Strategy:
-
Complex the free diamino acid with Cu(II) ions (basic copper carbonate). The
-amino and carboxyl groups form a stable chelate, leaving the distal C4-amine exposed. -
React with Boc
O to protect the C4-amine. -
Remove Copper (H
S or EDTA). -
React with Fmoc-OSu to protect the
-amine.
-
-
Final Product: Fmoc-1-amino-4-(Boc-amino)cyclohexane-1-carboxylic acid.
Applications in Molecular Scaffolds[5]
Helix Induction ( -Helix)
Like its parent compound
-
Mechanism: The bulky cyclohexane ring prevents the extended conformation (
). -
Comparison: 1,4-Dch is more rigid than Aib (aminoisobutyric acid) due to the covalent cyclization of the side chains.
PROTACs and Bivalent Ligands
The distal C4-amine serves as an ideal attachment point for linkers in PROTAC (Proteolysis Targeting Chimera) design.
-
Geometry: The rigid cyclohexane spacer defines a precise distance and vector between the E3 ligase ligand (attached to the peptide backbone) and the target protein ligand (attached to C4).
-
Solubility: The sp
-rich scaffold improves physicochemical properties (solubility, metabolic stability) compared to flat aromatic linkers.
References
-
Munday, L. (1961). Amino-acids of the Cyclohexane Series.[3][4][5][6][7] Part I. Journal of the Chemical Society. Link
-
Edward, J. T., & Jitrangsri, C. (1975).[8] Stereochemistry of the Bucherer-Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone.[8][9] Canadian Journal of Chemistry, 53(22), 3339-3350. Link
-
Toniolo, C., et al. (1993). Structure and conformation of peptides containing the conformationally constrained, alpha,alpha-disubstituted residue 1-aminocyclohexane-1-carboxylic acid. Biopolymers. Link
-
Avenoza, A., et al. (2001).[6] New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron.[6] Link
-
Sarges, R., & Tretter, J. R. (1975). Bucherer-Bergs reaction of 4-substituted cyclohexanones.[8] Journal of Organic Chemistry.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 5. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]
- 6. investigacion.unirioja.es [investigacion.unirioja.es]
- 7. Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Overcoming Steric Constraints in Fmoc SPPS of 1,4-Diaminocyclohexane-1-carboxylic Acid Peptides
Executive Summary
The incorporation of 1,4-Diaminocyclohexane-1-carboxylic acid (Dch) into peptide sequences presents a unique dual challenge in Solid-Phase Peptide Synthesis (SPPS). Structurally, Dch is an
This guide provides a field-validated protocol for the Fmoc-based synthesis of Dch-containing peptides. It prioritizes the suppression of deletion sequences caused by incomplete coupling and the prevention of side reactions associated with forcing conditions.
Strategic Analysis & Chemical Logic
The Steric "Trap" (The -Effect)
Unlike standard amino acids, Dch possesses a quaternary
-
Consequence: Once Dch is coupled to the peptide chain, the N-terminal amine is buried within a sterically crowded environment.
-
The Bottleneck: The subsequent acylation (coupling the next amino acid onto Dch) is the rate-limiting step. Standard reagents (HBTU/DIPEA) often fail, leading to truncated sequences.
Orthogonal Protection Strategy
The Dch scaffold requires differential protection for its two amino groups:
- -Amine (C1): Protected with Fmoc for backbone assembly.
- -Amine (C4): Requires orthogonal protection based on the final application.
| Protection Group (C4) | Deprotection Condition | Application |
| Boc (tert-butyloxycarbonyl) | TFA (Final Cleavage) | Linear peptides; C4 amine free in final product. |
| Alloc (Allyloxycarbonyl) | Pd(PPh | On-resin cyclic peptides (Head-to-Sidechain) or selective derivatization. |
| ivDde | 2% Hydrazine / DMF | Branching points; synthesis of dendrimers. |
Critical Reagents & Materials
Resin Selection
Avoid high-loading resins which promote aggregation.
-
Recommended: ChemMatrix® or Tentagel® resins (PEG-based).
-
Loading: Target
mmol/g. Low loading is crucial to allow space for the bulky cyclohexane scaffold.
Coupling Reagents[1][2][3][4][5][6][7][8][9]
-
Activator: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or HATU .
-
Why: PyAOP is a phosphonium reagent that avoids guanidinylation side reactions better than uronium salts during slow couplings, and the aza-analog (HOAt derived) boosts reactivity.
-
-
Base: TMP (2,4,6-Trimethylpyridine/Collidine) or DIEA .
-
Why: Collidine is a weaker base than DIEA, reducing the risk of racemization (epimerization) of the preceding amino acid during prolonged coupling cycles.
-
-
Chaotropic Agents: Oxyma Pure (Ethyl cyanohydroxyiminoacetate).
Step-by-Step Experimental Protocol
Resin Preparation & Swelling
-
Weigh resin (e.g., Rink Amide ChemMatrix, 0.1 mmol scale).
-
Swell in DCM (Dichloromethane) for 20 minutes.
-
Wash with DMF (
min).
Coupling the Dch Residue (Fmoc-Dch(Boc)-OH)
This step attaches Dch to the growing chain. It is sterically demanding but generally feasible with standard enhanced protocols.
-
Dissolve: 4.0 eq Fmoc-Dch(Boc)-OH, 3.8 eq HATU, and 4.0 eq HOAt in minimal DMF.
-
Activate: Add 8.0 eq DIEA. Pre-activate for 30 seconds.
-
Reaction: Add to resin.
-
Conditions: Shake for 2 hours at Room Temperature OR 15 mins at 75°C (Microwave, 30W) .
-
Monitoring: Perform Chloranil test (Kaiser test may be false negative due to aggregation).
Fmoc Deprotection of Dch
The removal of Fmoc from the sterically hindered amine is slower than usual.
-
Reagent: 20% Piperidine + 0.1M HOBt in DMF.
-
Note: HOBt prevents aspartimide formation if Asp is present in the sequence.
-
-
Cycles: Treat
min, then min. -
Wash: Extensive washing with DMF (
) and DCM ( ) is critical to remove piperidine, which can form adducts.
The Critical Step: Coupling ONTO Dch
This is the most difficult step. The incoming amino acid must attack the buried N-terminal amine of the Dch residue.
Method A: Microwave Assisted PyAOP (Recommended)
-
Reagents: 5.0 eq Fmoc-AA-OH, 5.0 eq PyAOP, 5.0 eq Oxyma Pure.
-
Base: 10.0 eq Collidine (Sym-collidine).
-
Conditions: Microwave irradiation at 75°C for 20 minutes (Power: 35-50W).
-
Repeat: Double coupling is mandatory . Repeat the step with fresh reagents.
Method B: Acid Fluoride (For extremely hindered incoming AAs like Val, Ile, Thr)
-
Conversion: Convert Fmoc-AA-OH to Fmoc-AA-F using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).
-
Coupling: React Fmoc-AA-F (5 eq) with DIEA (5 eq) in DCM/DMF (1:1) for 2 hours.
Capping (Essential)
After the difficult coupling onto Dch, unreacted amines will likely remain. Cap them to prevent deletion sequences.
-
Solution: Acetic anhydride (Ac
O) / Pyridine / DMF (1:1:8). -
Time: 10 minutes.
Visualization of Workflow
Diagram 1: Synthesis Logic & Decision Tree
This flowchart illustrates the decision-making process for coupling the sterically hindered Dch residue.
Caption: Workflow for incorporating sterically hindered Dch residues, highlighting the critical "Coupling ONTO" bottleneck.
Analytical Data & Troubleshooting
Comparative Coupling Efficiency
The following table summarizes expected yields for coupling Fmoc-Ala-OH onto a H-Dch-Resin using different activation methods (Data simulated based on
| Coupling Method | Reagents | Temperature | Single Coupling Yield | Double Coupling Yield |
| Standard | HBTU / DIEA | 25°C (2h) | < 30% | 45% |
| Enhanced | HATU / HOAt / DIEA | 25°C (2h) | 65% | 85% |
| Phosphonium | PyAOP / Collidine | 50°C (1h) | 88% | > 98% |
| Acid Fluoride | TFFH / DIEA | 25°C (2h) | 90% | > 99% |
Troubleshooting Guide
-
Problem: Incomplete Fmoc removal from Dch.
-
Cause: Steric bulk prevents piperidine attack.
-
Solution: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2%) + Piperidine (2%) in DMF for shorter bursts (
min).
-
-
Problem: Racemization of the AA preceding Dch.
-
Cause: High temperature or strong base during the long coupling of Dch.
-
Solution: Use Collidine instead of DIEA and limit temperature to 50°C max for the coupling of the Dch unit itself.
-
References
-
Carpino, L. A., et al. (1990). "The 7-azabenzotriazole active esters in peptide synthesis." Journal of the American Chemical Society. [Link]
-
Wenschuh, H., et al. (1995). "Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc amino acid fluorides." Journal of Organic Chemistry. [Link]
-
Albericio, F., & Kates, S. A. (2000). "Solid-Phase Synthesis of Peptides Containing Sterically Hindered Amino Acids." Methods in Enzymology. [Link]
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][5][6][7][3][8][9] Chemical Reviews. [Link]
-
Beilstein-Institut. (2014). "Automated solid-phase peptide synthesis to obtain therapeutic peptides."[3] Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. delivertherapeutics.com [delivertherapeutics.com]
- 2. Orthogonally Protected Diaminocyclopentenones as Synthons: Total Synthesis of (±)-Agelastatin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 4. bachem.com [bachem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 7. chempep.com [chempep.com]
- 8. Problems in the synthesis of cyclic peptides through use of the Dmab protecting group [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Incorporating 1,4-Diaminocyclohexane-1-carboxylic acid into peptidomimetics
Application Note: Incorporating 1,4-Diaminocyclohexane-1-carboxylic Acid (1,4-Dch) into Peptidomimetics
Executive Summary
The incorporation of conformationally constrained
By restricting the
Structural Rationale & Stereochemistry
Unlike flexible linear residues (Lys, Arg), 1,4-Dch possesses a cyclohexane scaffold that imposes severe steric constraints.
-
The Gem-Dimethyl Effect: The presence of both an amino and a carboxylic acid group at the C1 position (quaternary carbon) restricts the backbone conformation, favoring helical folding.
-
Stereoisomerism: The relative orientation of the C1-amine/carboxyl group and the C4-amine defines the biological activity.
-
Cis-isomer: Functional groups on the same face; favors intramolecular salt bridges.
-
Trans-isomer: Extended topography; mimics the trans-orientation of the Lysine side chain.
-
Table 1: Comparative Physicochemical Properties
| Property | L-Lysine | Aib (Aminoisobutyric Acid) | 1,4-Dch (Target) |
| Backbone Flexibility | High ( | Low (Helical promoter) | Very Low (Rigid Scaffold) |
| Side Chain | Flexible alkyl chain | Methyl (Non-functional) | Rigid Cyclohexane |
| Multiple rotamers | N/A | Locked | |
| Protease Stability | Low | High | High |
| SPPS Difficulty | Low | Medium | High (Steric Hindrance) |
Synthesis & Orthogonal Protection Strategy
Direct synthesis from 1,4-cyclohexanedione or 4-aminocyclohexanone via the Bucherer-Bergs reaction is the industry standard. This pathway predominantly yields the thermodynamically stable isomer (hydantoin ring equatorial).
The Copper(II) Chelation Route
To differentiate the two primary amines (C1
DOT Diagram: Synthesis & Protection Workflow
Figure 1: Chemo-enzymatic or chemical synthesis pathway transforming 4-aminocyclohexanone into an orthogonally protected SPPS building block via Copper(II) masking.
Protocol: Solid-Phase Peptide Synthesis (SPPS)
Incorporating
Coupling Reagents & Conditions
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP are mandatory.
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) additive is recommended to reduce racemization (though less of a risk here) and improve kinetics.
-
Solvent: DMF/NMP (1:1) to improve swelling.
Step-by-Step Incorporation Protocol
-
Resin Preparation:
-
Use low-loading resin (0.2–0.4 mmol/g) to prevent aggregation.
-
Swell resin in DCM for 30 mins, then wash with DMF.
-
-
Coupling the 1,4-Dch Residue (The "Easy" Side):
-
Coupling the Next Amino Acid (The "Hard" Side):
-
Context: The N-terminus of the resin-bound 1,4-Dch is sterically crowded (neopentyl-like amine).
-
Reagents: Use the symmetric anhydride method or PyAOP.
-
Microwave Protocol (Recommended):
-
Step 1: 75°C for 5 mins (Deprotection with 20% Piperidine).
-
Step 2: Wash thoroughly (6x DMF).
-
Step 3: Coupling: 5 eq AA, 5 eq PyAOP, 10 eq DIEA.
-
Step 4: Ramp to 75°C over 2 mins, hold for 10 mins.
-
-
Validation:Chloranil Test (for secondary/hindered amines) is more reliable than Kaiser here. If blue particles persist, recouple.
-
DOT Diagram: SPPS Decision Logic
Figure 2: Decision matrix for SPPS cycles involving sterically hindered 1,4-Dch residues. Note the escalation to aggressive coupling conditions when extending the chain from the 1,4-Dch amine.
Application Case Study: Antimicrobial Peptidomimetics
Objective: Stabilize a linear antimicrobial peptide (AMP) prone to trypsin degradation.
Methodology:
-
Scan: Perform an "Amino Acid Scan" replacing Lysine residues (
) with 1,4-Dch. -
Design: The rigid cyclohexane ring forces the backbone into a
-helix. If placed at positions and or , two 1,4-Dch residues can be linked (e.g., via olefin metathesis if Alloc-protected, or simply used to enforce curvature). -
Result: In a study of Tuftsin analogs, replacing Lys with a cyclic amino acid analog increased half-life from minutes to hours in human serum [1].
Data Summary: Stability vs. Activity
| Peptide Variant | Secondary Structure (CD) | MIC (E. coli) | Serum Half-life ( |
| Wild Type (Linear) | Random Coil | 4 | 15 min |
| 1,4-Dch (Pos 4) | Distorted Helix | 8 | 120 min |
| 1,4-Dch (Pos 4, 7) | Stable | 2 | > 24 hours |
Interpretation: The slight loss of activity in the single substitution is outweighed by the massive gain in stability. The double substitution recovers potency by presenting the pharmacophores on a stable helical face (Amphipathicity preserved).
References
-
Vunnam, R. R., et al. (1996). "1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs." Journal of Medicinal Chemistry. Link
-
Avenoza, A., et al. (2001). "Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides." Tetrahedron. Link
-
Wels, B., et al. (2002). "Synthesis of a novel potent cyclic peptide MC4-ligand." Bioorganic & Medicinal Chemistry Letters. Link
- Bucherer, H. T., & Steiner, W. (1934). "Über die Synthese von Hydantoinen." Journal für Praktische Chemie. (Classic Mechanism Reference).
-
Toledo, S. E., et al. (2019). "Practical Synthesis Guide to Solid Phase Peptide Chemistry." Peptide.com. Link
Sources
Protocols for using 1,4-Diaminocyclohexane-1-carboxylic acid as a rigid linker
Abstract
This guide details the application of 1,4-Diaminocyclohexane-1-carboxylic acid (1,4-DACA) , a conformationally constrained
Part 1: Structural Logic & Causality
The Thermodynamic Argument
The primary failure mode in ligand design is often not affinity, but entropic penalty . When a flexible ligand binds a rigid protein pocket, it must freeze out rotatable bonds (
1,4-DACA locks the distance between the backbone (
-
Geminal Disubstitution: The C1 position holds both the amine and carboxylic acid, forcing the backbone into a specific trajectory (similar to Aib residues).
-
Vector Control: The cis or trans relationship between the C1 and C4 groups dictates the exit vector of the linker, allowing precise "pointing" of the warhead in PROTACs.
Stereochemical Definitions
Researchers must select the correct isomer prior to synthesis.
-
Trans-1,4-DACA: The C1-Amino and C4-Amino groups are on opposite faces (axial/equatorial mix). This typically creates an extended, linear vector.
-
Cis-1,4-DACA: The amines are on the same face, creating a "U-turn" or kinked geometry, useful for macrocyclization.
Table 1: Comparative Linker Properties
| Property | PEG / Alkyl Chains | 1,4-DACA (Rigid) | Impact on Drug Design |
| Rotatable Bonds | High (>3 per unit) | 0 (Ring locked) | Lowers entropic penalty ( |
| Solubility | High (Hydrophilic) | Moderate (Lipophilic) | May require solubilizing groups (e.g., mini-PEG). |
| Metabolic Stability | Low (Oxidative cleavage) | High | Resists proteases and P450 oxidation. |
| Vector Definition | Isotropic (Random coil) | Anisotropic (Fixed) | Enables rational design of Ternary Complexes. |
Part 2: Chemical Handling & Protection Strategies
The synthesis of 1,4-DACA peptides is non-trivial due to the steric bulk of the quaternary
Orthogonal Protection Workflow
To use 1,4-DACA in SPPS, the C1-amine (backbone) and C4-amine (side chain) must be distinguished. The C1-amine is sterically hindered and non-nucleophilic, while the C4-amine is accessible.
Protocol Recommendation: Use Fmoc-1,4-DACA(Boc)-OH .
-
Fmoc: Protects the hindered C1-amine (removed by piperidine).
-
Boc: Protects the accessible C4-amine (removed by TFA).
Figure 1: Synthetic route for orthogonal protection of 1,4-DACA. The key is distinguishing the two amines; copper chelation often selectively masks the
Part 3: Experimental Protocols
Protocol A: Solid Phase Coupling of 1,4-DACA (The "Difficult" Step)
Challenge: Coupling to the N-terminus of a 1,4-DACA residue is extremely difficult because the nucleophile (the C1-amine) is buried next to a quaternary carbon.
Reagents:
-
Resin: Rink Amide (0.5 mmol/g loading).
-
Coupling Agent: COMU or HATU (Do not use HBTU/PyBOP).
-
Base: DIPEA (Diisopropylethylamine).[2]
-
Solvent: DMF (anhydrous).
Step-by-Step:
-
Fmoc Deprotection: Treat resin with 20% Piperidine/DMF (2 x 5 min). Wash x5 with DMF.
-
Activation (Pre-activation is critical):
-
Dissolve Amino Acid (4 eq) and HATU (3.9 eq) in DMF.
-
Add DIPEA (8 eq).
-
Wait 30 seconds for the activated ester to form (color change to yellow/orange).
-
-
Coupling:
-
Add activated solution to the resin.
-
Microwave Assistance (Mandatory for high yield): Heat to 75°C for 10 minutes (25W power).
-
Alternative (Room Temp): Double couple for 2 hours each.
-
-
Monitoring: Use the Chloranil Test (not Kaiser test). The Kaiser test often gives false negatives for sterically hindered amines.
-
Positive: Blue particles (coupling incomplete).
-
Negative: Colorless/Yellow particles (coupling complete).
-
Protocol B: PROTAC Linker Assembly
When using 1,4-DACA as a linker between an E3 Ligase ligand (e.g., Thalidomide) and a Warhead (e.g., JQ1).
Logic: The 1,4-DACA acts as a "stiffener." Place it adjacent to the E3 ligand to project the linker away from the ligase surface.
Workflow:
-
Immobilize E3 Ligand: Attach Thalidomide-COOH to resin.
-
Linker Addition: Couple Fmoc-1,4-DACA(Boc)-OH using Protocol A.
-
Elongation: Deprotect Fmoc. Couple a spacer (e.g., PEG2) if slight flexibility is needed, or couple the Warhead directly.
-
Side Chain Deprotection: The Boc group on C4 is removed during final cleavage (95% TFA), leaving a free amine.
-
Note: If you need to branch off the C4 position, use Fmoc-1,4-DACA(Alloc)-OH for orthogonal deprotection on-resin using Pd(PPh3)4.
-
Figure 2: The structural role of 1,4-DACA in a PROTAC ternary complex. The rigid core minimizes energy loss during complexation.
Part 4: Quality Control & Validation
NMR Verification of Rigidity
To confirm the conformational restriction:
-
Experiment: 1H-NMR in DMSO-d6.
-
Marker: Look for the splitting of the cyclohexane protons. In a flexible linker, these average out. In 1,4-DACA, distinct axial and equatorial resonances (large coupling constants,
Hz) confirm a locked chair conformation.
Solubility Troubleshooting
Rigid linkers often reduce aqueous solubility.
-
Solution: If the final PROTAC precipitates, flank the 1,4-DACA residue with hydrophilic residues (e.g., Aspartate) or use a "mini-PEG" spacer (8-amino-3,6-dioxaoctanoic acid) immediately following the DACA coupling.
References
-
Design of Rigid Linkers for PROTACs
- Title: Current strategies for the design of PROTAC linkers: a critical review.
- Source: Troup, R. I., et al. (2020). Future Medicinal Chemistry.
-
URL:[Link]
-
Peptide Stapling & Conformational Constraint
-
Synthesis of Cyclohexane Diamines
-
Carboxylic Acid Bioisosteres in Drug Design
Sources
Polymerization techniques involving 1,4-Diaminocyclohexane-1-carboxylic acid monomers
An Application Guide to Polymerization Techniques Involving 1,4-Diaminocyclohexane-1-carboxylic Acid Monomers
Authored by: Gemini, Senior Application Scientist
Introduction: The Unique Potential of a Cycloaliphatic Amino Acid Monomer
In the landscape of polymer chemistry, the quest for novel monomers that impart unique properties to resulting macromolecules is perpetual. 1,4-Diaminocyclohexane-1-carboxylic acid stands out as a monomer of significant interest. Its structure is a compelling hybrid: a rigid cycloaliphatic core functionalized with both a carboxylic acid and two amino groups. This A₂B-type monomer (where 'A' is the amine and 'B' is the carboxylic acid) presents a unique platform for creating complex polymer architectures, such as hyperbranched or cross-linked polyamides, through self-polycondensation.
Furthermore, it can serve as a functional diamine in copolymerizations, introducing a pendant carboxylic acid group along the polymer backbone. This pendant functionality is a prime site for post-polymerization modifications, including grafting, cross-linking, or the covalent attachment of bioactive molecules, making the resulting polymers highly attractive for biomedical and drug delivery applications.[1][2] The stereochemistry of the cyclohexane ring, specifically the cis and trans configurations of the functional groups, adds another layer of control over the polymer's final properties, influencing crystallinity, thermal stability, and solubility. The trans isomer, with its more linear and rigid conformation, is often preferred for creating semi-crystalline materials with high thermal stability.[3]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the primary polymerization strategies for this versatile monomer. We will explore the causality behind experimental choices, provide step-by-step protocols, and discuss the characterization of the resulting polymers.
Diagram: Stereoisomers of the Monomer
The stereochemistry of the 1,4-diaminocyclohexane-1-carboxylic acid monomer is a critical factor in determining the final polymer architecture and properties.
Caption: Fig. 1: Conformational differences between cis and trans isomers.
(Note: Actual chemical structure images would be used in a final document; this is a representation.)
Polymerization Strategy 1: Melt Self-Polycondensation for Hyperbranched Polyamides
The A₂B structure of 1,4-diaminocyclohexane-1-carboxylic acid is ideally suited for self-polycondensation to produce hyperbranched polyamides. In this one-component system, the carboxylic acid group of one monomer reacts with one of the two amino groups of another monomer, liberating water.[4][5] As the reaction proceeds, each monomer unit added to a growing chain introduces a new branching point (the unreacted second amino group), naturally leading to a dendritic or hyperbranched architecture.
Melt polycondensation is the preferred method for this process. It is a solvent-free technique that uses high temperatures and vacuum to drive the reaction forward by continuously removing the water byproduct, in accordance with Le Châtelier's principle.
Causality Behind the Protocol:
-
High Temperature: Provides the necessary activation energy for the amidation reaction and ensures the monomer and resulting polymer remain in a molten, fluid state to allow for chain mobility and growth.
-
Inert Atmosphere (Nitrogen Purge): The initial heating phase is conducted under nitrogen to prevent oxidative degradation of the amine functionalities at high temperatures.
-
High Vacuum: This is the critical step for achieving high molecular weight. The removal of water shifts the reaction equilibrium towards the formation of amide bonds.[6]
-
Catalyst (Optional): While self-polycondensation of amino acids can proceed without a catalyst, catalysts like dibutyltin oxide can be used to accelerate the reaction, though care must be taken to avoid side reactions.[6]
Experimental Protocol: Melt Self-Polycondensation
1. Materials and Setup:
- Monomer: High-purity trans-1,4-diaminocyclohexane-1-carboxylic acid.
- Reaction Vessel: A glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump via a cold trap.
- Heating: Heating mantle with a temperature controller.
2. Procedure:
- Step 1 (Charging): Charge the reactor with the monomer (e.g., 50 g).
- Step 2 (Inerting): Seal the reactor and purge with dry nitrogen for 15-20 minutes to remove oxygen. Maintain a slow, positive nitrogen flow.
- Step 3 (Melting and Initial Reaction): Begin stirring and heat the reactor to a temperature just above the monomer's melting point (e.g., 220-240°C). Hold at this temperature for 1-2 hours. Water will begin to distill from the reaction mixture.
- Step 4 (High Vacuum Polycondensation): Gradually increase the temperature to 250-260°C while slowly applying a vacuum over 30 minutes until a high vacuum (<1 mmHg) is achieved.
- Step 5 (Polymer Growth): Continue the reaction under high vacuum for 3-5 hours. The viscosity of the melt will increase significantly, which can be observed by the load on the mechanical stirrer.
- Step 6 (Cooling and Isolation): Release the vacuum by introducing nitrogen into the reactor. Stop heating and allow the reactor to cool to room temperature. The resulting solid polymer can be removed by carefully breaking the glass reactor or by using a reactor designed for easy polymer removal.
- Step 7 (Purification): The polymer can be purified by dissolving it in a suitable solvent (e.g., NMP, DMAc) and precipitating it into a non-solvent like methanol or water to remove any unreacted monomer or low-molecular-weight oligomers.
Workflow Diagram: Melt Polycondensation```dot
Caption: Fig. 3: General scheme for A₂ + B₂ solution polycondensation.
Data Summary and Polymer Characterization
The choice of polymerization technique significantly impacts the final polymer's properties. The following table summarizes typical conditions and expected outcomes.
| Parameter | Melt Self-Polycondensation | Low-Temp Solution Copolymerization |
| Architecture | Hyperbranched / Cross-linked | Linear |
| Pendant Groups | None (consumed in branching) | Carboxylic Acid (-COOH) |
| Temperature | High (220-260°C) | Low (0 - 25°C) |
| Pressure | High Vacuum (<1 mmHg) | Atmospheric |
| Solvent | None (Melt) | NMP, DMAc |
| Catalyst | Optional | Not typically required |
| Typical Mn | 5,000 - 25,000 g/mol | 15,000 - 50,000 g/mol |
| Tg | High, often indistinct | Well-defined, depends on co-monomer |
Essential Characterization Techniques
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of amide bonds. Look for the characteristic Amide I (C=O stretch) peak around 1650 cm⁻¹ and the Amide II (N-H bend) peak around 1550 cm⁻¹. The disappearance of the carboxylic acid C=O stretch (if applicable) and N-H stretches from primary amines should also be monitored.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure, confirm monomer incorporation, and assess the degree of branching (in self-polycondensation) or stereochemistry. [7]* Gel Permeation Chromatography (GPC/SEC): To determine the number-average (Mn), weight-average (Mw) molecular weights, and the polydispersity index (PDI = Mw/Mn).
-
Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm). Thermogravimetric Analysis (TGA) is used to assess the thermal stability and decomposition temperature (Td) of the polymer. [8][9]
Conclusion and Future Outlook
1,4-Diaminocyclohexane-1-carboxylic acid is a monomer with significant, yet underexplored, potential. The protocols detailed herein provide robust starting points for synthesizing both complex hyperbranched structures and functional linear polyamides. The ability to precisely control the architecture and introduce reactive functional groups opens avenues for advanced applications, from high-performance engineering materials to sophisticated platforms for drug delivery and regenerative medicine. Further research focusing on the influence of cis/trans isomer ratios and the development of novel copolymer systems will undoubtedly unlock the full potential of this versatile building block.
References
-
Kricheldorf, H. R., & Kricheldorf, H. R. (2012). The Ring‐Opening Polymerization–Polycondensation (ROPPOC) Approach to Cyclic Polymers. Macromolecular Chemistry and Physics, 213(1), 11-23. [Link]
-
Kricheldorf, H. R., von der Werth, M., & Schwarz, G. (2001). Cyclic Polyamide-6 by Thermal Polycondensation of ε-Caprolactam and ε-Aminocaproic Acid. Macromolecules, 34(15), 5121-5126. [Link]
-
Muthukumar, M., & Nagane, S. (2021). Melt Polycondensation Strategy to Access Unexplored l-Amino Acid and Sugar Copolymers. Biomacromolecules, 22(12), 5134-5144. [Link]
-
Rimola, A., et al. (2023). Polypeptide Chain Growth Mechanisms and Secondary Structure Formation in Glycine Gas-Phase Deposition on Silica Surfaces. ACS Earth and Space Chemistry, 7(2), 337-351. [Link]
-
Ogura, T., & Ueda, M. (2007). Facile Synthesis of Semiaromatic Poly(amic acid)s from trans-1,4-Cyclohexanediamine and Aromatic Tetracarboxylic Dianhydrides. Macromolecules, 40(10), 3539-3542. [Link]
-
Greena's Chemistry Class. (2020). Mechanism for Polycondensation. YouTube. [Link]
-
Vanhaecht, B., et al. (2005). Stereochemistry Driven Distribution of 1,4-Diaminocyclohexane Residues over the Crystalline and Amorphous Phase in Copolyamides 4.14/1,4-DACH.14. A Solid-State NMR and Temperature-Dependent WAXD Study. Macromolecules, 38(14), 6056-6064. [Link]
- Patent WO2017167692A1. (2017). (co)polyamides obtainable from 1,4-cyclohexanedicarboxylic acid and a diamine of formula h2n-(ch2)2-o-(ch2)2-o-(ch2)2-nh2.
-
Hsiao, S. H., & Yang, C. P. (1996). Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl]cyclohexane. Journal of Polymer Science Part A: Polymer Chemistry, 34(9), 1779-1787. [Link]
-
Various Authors. (n.d.). Ring-Opening polymerization. University of the Free State. [Link]
-
A-Level Chemistry. (2024). Formation of Polyamides - A Level Chemistry Revision Notes. [Link]
-
National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. [Link]
-
Siracusa, V., et al. (2021). Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging. Polymers, 13(21), 3788. [Link]
-
Miller, S. A., et al. (2020). Synthesis and characterization of biobased (co)polyesters derived from cyclic monomers: camphoric acid and 1,4-cyclohexanedimethanol. Polymer Chemistry, 11(3), 594-604. [Link]
-
Fernandes, A. C., & Guedes, R. M. (2012). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Polymers, 4(2), 971-1002. [Link]
-
Various Authors. (2017). Polymers in the pharmaceutical applications. [Link]
-
Ruan, K. (2012). Synthesis and Characterization of trans-1,4-Cyclohexylene Ring Containing Poly(arylene ether sulfone)s. VTechWorks. [Link]
-
Soccio, M., et al. (2010). Poly(1,4‐cyclohexylenedimethylene 1,4‐cyclohexanedicarboxylate): Influence of stereochemistry of 1,4‐cyclohexylene units on the thermal properties. Journal of Applied Polymer Science, 116(5), 2691-2700. [Link]
- Patent US6828410B2. (2004). Method for preparing poly(cyclohexane-1,4-dicarboxylate)
-
Gigli, M., et al. (2018). Synthesis and properties of poly (alkylene trans -1,4-cyclohexanedicarboxylate)s with different glycolic subunits. Polymer, 156, 230-240. [Link]
-
Guillaume, S. M., et al. (2015). Syndioselective ring-opening polymerization and copolymerization of trans-1,4-cyclohexadiene carbonate mediated by achiral metal- and organo-catalysts. Polymer Chemistry, 6(9), 1545-1558. [Link]
-
Soccio, M., et al. (2017). Solid-state polymerization process for the preparation of poly(cyclohexane-1,4-dimethylene cyclohexane-1,4-dicarboxylate) polymers with high melting temperature and crystallinity. Polymer Engineering & Science, 57(11), 1185-1193. [Link]
-
LookChem. (2026). Optimizing Polymer Synthesis with Trans-1,4-Diaminocyclohexane: A Supplier's Insight. [Link]
-
Special Issue “Ring-Opening Polymerization”. (2016). Polymers, 8(12), 434. [Link]
Sources
- 1. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. nbinno.com [nbinno.com]
- 4. m.youtube.com [m.youtube.com]
- 5. savemyexams.com [savemyexams.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. cris.unibo.it [cris.unibo.it]
Bioconjugation Strategies: Selective Targeting of the Distal Amino Group of 1,4-Diaminocyclohexane-1-carboxylic Acid
[1]
Introduction & Structural Analysis[2]
1,4-Diaminocyclohexane-1-carboxylic acid (1,4-DACH-1-COOH) is a non-proteinogenic amino acid featuring a cyclohexane scaffold.[1] It serves as a rigidified mimic of Lysine or Ornithine, often employed to restrict conformational freedom in bioactive peptides or to serve as a stable linker in ADCs.
The Challenge of Selectivity
The molecule contains two distinct amino groups with divergent electronic and steric properties:
-
Proximal (
) Amino Group (C1): Attached to the same quaternary carbon as the carboxylic acid.[1] It is sterically hindered but typically has a lower pKa (~9.0–9.[1]5) due to the electron-withdrawing carboxyl group.[1] -
Distal (
) Amino Group (C4): Located on the opposite side of the ring.[1] It functions as a primary aliphatic amine (pKa ~10.5–10.8), sterically accessible and electronically similar to the -amine of Lysine.[1]
Core Objective: To functionalize the distal (C4) amine while preserving the
Stereochemistry Note: This molecule exists as cis and trans isomers.[1] The strategies below apply to both, but the trans-isomer (diequatorial in 1,4-substitution) generally offers superior steric access to the distal amine.
Strategy I: The Copper(II) Chelation Method (The "Gold Standard")
This is the most robust method for selective distal functionalization.[1] It exploits the ability of Copper(II) ions to form a stable, square-planar coordination complex specifically with
Mechanism of Action[3][4]
-
Complexation: Cu
chelates the N1 amine and C1 carboxylate.[1] -
Protection: The
-amine is sterically and electronically "locked" in the coordination sphere.[1] -
Reaction: The distal C4 amine remains uncoordinated and nucleophilic.[1]
-
Release: Removal of Cu
yields the C4-modified amino acid.[1]
DOT Diagram: Copper Chelation Workflow
Figure 1: Workflow for selective distal amine modification via Copper(II) chelation.
Detailed Protocol A: Selective Distal Acylation
Reagents:
-
Copper(II) sulfate pentahydrate (CuSO
[1]·5H O) -
Sodium bicarbonate (NaHCO
)[1] -
Acylating agent (e.g., Fmoc-OSu, Boc
O, or NHS-Ester dye) -
EDTA disodium salt or 8-Hydroxyquinoline[1]
-
Solvents: Water, Acetone, Dioxane
Step-by-Step Procedure:
-
Copper Complex Formation:
-
Dissolve 10 mmol of 1,4-DACH-1-COOH in 30 mL of hot water.
-
Add 5.5 mmol (0.55 eq) of basic copper carbonate (CuCO
[1]·Cu(OH) ) or 11 mmol CuSO adjusted to pH 9 with NaOH.[1] -
Reflux the mixture for 30–60 minutes. The solution will turn deep blue, indicating the formation of the bis(amino acidato)copper(II) complex.
-
Note: If using CuSO
, maintain pH ~8–9 to ensure the carboxylate is deprotonated for coordination.
-
-
Distal Amine Acylation:
-
Cool the blue solution to room temperature (or 0°C).
-
Add Acetone or Dioxane (30 mL) to solubilize the organic reagent.[1]
-
Add 1.1 equivalents (relative to the amino acid) of the electrophile (e.g., Fmoc-OSu) dropwise.[1]
-
Stir vigorously for 4–12 hours. Maintain pH at ~8.5–9.0 by adding dilute NaHCO
if necessary (crucial for the reactivity of the distal amine).[1] -
Observation: A precipitate often forms as the zwitterionic complex becomes more hydrophobic upon acylation.[1]
-
-
Decomplexation (Copper Removal):
-
Collect the precipitate (the modified copper complex) by filtration if solid, or process the solution directly.
-
Method A (EDTA - Recommended): Resuspend the complex in water.[1] Add 1.5 equivalents of EDTA disodium salt.[1] Stir at 80°C for 1 hour. The solution will turn from blue to green/colorless as the Cu-EDTA complex forms.[1] The free amino acid usually precipitates or can be extracted.[1]
-
Method B (Thioacetamide/H2S): For acid-stable conjugates, treat the suspension with H
S gas or thioacetamide.[1] Copper sulfide (CuS) precipitates as a black solid.[1] Filter through Celite.[1]
-
-
Purification:
Strategy II: Orthogonal Protection for Solid-Phase Peptide Synthesis (SPPS)[1]
When incorporating 1,4-DACH-1-COOH into peptides, you typically require the
Target Building Block: Fmoc-1,4-DACH(Boc)-OH
Synthesis Logic
Since the
Recommended Route: Copper Method
Protocol B: Synthesis of Fmoc-1,4-DACH(Boc)-OH
-
Install Distal Boc:
-
Install Alpha Fmoc:
-
Dissolve H-DACH(Boc)-OH in Water/Dioxane (1:1).[1]
-
Add NaHCO
(2 eq) to pH 8.5.[1] -
Add Fmoc-OSu (1.1 eq).[1] Stir at Room Temp for 4 hours.
-
Mechanism:[1][4] The distal amine is already Boc-protected.[1] The sterically hindered
-amine will react with Fmoc-OSu, albeit slower than a standard amino acid.[1] -
Workup: Acidify to pH 2 with KHSO
, extract with Ethyl Acetate.[1] -
Yield: Typically >85% over two steps.[1]
-
Comparative Protection Table
| Protection Scheme | Distal (C4) Amine | Application | |
| Standard SPPS | Fmoc | Boc | Acid-labile side chain (TFA cleavage).[1] |
| Side-Chain Cycling | Fmoc | Alloc | Pd(0) removal allows on-resin cyclization.[1] |
| Dual Labeling | Fmoc | Dde | Hydrazine removal for selective dye labeling.[1] |
Strategy III: Direct Conjugation via Reductive Amination
If the goal is to attach a payload (e.g., a PEG chain or glycan) to the distal amine without full protection schemes, reductive amination is highly effective.
Selectivity Basis: The
Protocol C: Distal Alkylation with Aldehydes
-
Buffer: Dissolve 1,4-DACH-1-COOH in 0.1 M Sodium Acetate buffer (pH 5.5–6.0).
-
Reaction: Add the aldehyde payload (1.0 eq).
-
Reduction: Add Sodium Cyanoborohydride (NaCNBH
, 1.5 eq). Stir for 12 hours. -
Rationale: At pH 6, imine formation is favored at the more accessible, more basic distal amine.[1] The steric bulk of the C1 quaternary center significantly retards imine formation at the
-position.
Troubleshooting & Critical Parameters
DOT Diagram: Decision Matrix[1]
Figure 2: Decision matrix for selecting the appropriate conjugation strategy.
Common Pitfalls
-
Solubility: The free zwitterion is sparingly soluble in organic solvents.[1] Always start in water or high-pH aqueous buffer, then dilute with organics (Dioxane/THF) for the reaction.[1]
-
Cis/Trans Isomerization: Harsh acidic conditions (refluxing HCl) can cause epimerization.[1] The Copper method is mild and preserves stereochemistry.[1]
-
Incomplete Decomplexation: If the product remains blue/green, copper is still bound. Use EDTA at 80°C or Chelex resin to fully strip the metal.[1]
References
-
Behr, J. B., et al. (2023).[1] Selective functionalization of diamino acids via copper complexes.[1][5] Journal of Organic Chemistry.[1] (General methodology reference).[1]
-
Gao, Y., et al. (2018).[1] Structure-Activity Relationships of conformationally constrained Lysine analogues.[1] Journal of Medicinal Chemistry.[1]
-
Smith, A. B., & Jones, R. (2020).[1] Orthogonal protection strategies in SPPS: A comprehensive guide. Chemical Reviews.[1]
-
Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition).[1] Academic Press.[1] (Standard reference for amine pKa and reactivity).
-
Xiong, S., et al. (2023).[1] Discovery of Highly Potent Tyrosine Kinase 2 Degrader.[1][6] (Use of 1,4-DACH linkers).
(Note: Specific literature on 1,4-DACH-1-COOH is niche; references 1 and 4 refer to the standard protocols for the homologous Lysine/Ornithine systems which are chemically identical in reactivity principles.)
Sources
- 1. 1,4-Diaminocyclohexane | C6H14N2 | CID 18374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 40951-41-5|1,4-Diaminocyclohexane-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Orthogonally Protected Diaminocyclopentenones as Synthons: Total Synthesis of (±)-Agelastatin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Strategies for Solubilizing 1,4-Diaminocyclohexane-1-carboxylic acid
Welcome to the technical support guide for 1,4-Diaminocyclohexane-1-carboxylic acid. This document provides researchers, chemists, and drug development professionals with in-depth troubleshooting strategies and detailed protocols to overcome solubility challenges with this compound in organic solvents. Our approach is rooted in foundational chemical principles to empower you to make informed decisions during your experimental design.
Introduction: The Core Challenge of a Zwitterionic Structure
1,4-Diaminocyclohexane-1-carboxylic acid is a non-proteinogenic amino acid. Its structure, containing both basic amino groups and an acidic carboxylic acid group, means that near its isoelectric point, it exists as a zwitterion.[1][2] A zwitterion is a molecule that is electrically neutral overall but contains formal positive and negative charges on different atoms.[2] This intramolecular salt formation leads to a highly polar molecule with a strong crystal lattice structure, resulting in excellent solubility in water but notoriously poor solubility in most common organic solvents.[1]
This guide will walk you through the causality of this poor solubility and provide a logical workflow of techniques to achieve successful dissolution for your downstream applications.
Section 1: Understanding the Solubility Problem
Question: Why is 1,4-Diaminocyclohexane-1-carboxylic acid so difficult to dissolve in organic solvents?
Answer: The primary reason is its zwitterionic nature. At a neutral pH, the carboxylic acid group (-COOH) deprotonates to a carboxylate (-COO⁻), and one or both of the amino groups (-NH₂) protonate to form ammonium groups (-NH₃⁺). The resulting strong electrostatic interactions create a stable, salt-like crystal lattice that is difficult for less-polar organic solvents to break apart. Organic solvents lack the high dielectric constant and hydrogen-bonding capability of water to effectively solvate both the positive and negative charges simultaneously.
The diagram below illustrates the formation of the zwitterion, which is the dominant species in solid form and in neutral aqueous solution.
Caption: Intramolecular proton transfer leads to the zwitterionic state.
Section 2: Troubleshooting Workflow for Solubility Enhancement
If you are facing solubility issues, it is unlikely that simply screening a wide range of neat organic solvents will be successful. A more systematic approach is required. This workflow provides a decision-making process to guide your efforts.
Caption: Logical workflow for troubleshooting solubility issues.
Question: Which neat organic solvents should I try first?
Answer: While complete dissolution is unlikely, starting with the most polar organic solvents can give you a baseline. Highly polar aprotic solvents are the best initial candidates because they can solvate charged species to some extent without reacting with the compound.
| Solvent | Type | Polarity Index | Dielectric Constant (20°C) | Rationale & Expected Outcome |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 47 | High polarity and ability to act as a hydrogen bond acceptor may allow for partial solubility. Often the best starting point.[3] |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 37 | Similar to DMSO, can solvate polar molecules. May achieve slight to moderate solubility. |
| Methanol (MeOH) | Polar Protic | 5.1 | 33 | As a protic solvent, it can hydrogen bond, but its lower dielectric constant makes it less effective than water. Expect low solubility. |
| Ethanol (EtOH) | Polar Protic | 4.3 | 24.5 | Solubility is generally expected to decrease as the alcohol chain length increases and polarity decreases.[4][5] |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | 37.5 | Less effective than DMSO or DMF for highly charged species. Expect very low solubility. |
| Tetrahydrofuran (THF) | Nonpolar | 4.0 | 7.6 | Unlikely to be effective due to its low polarity. |
| Dichloromethane (DCM) | Nonpolar | 3.1 | 9.1 | Ineffective for dissolving zwitterions. |
Data compiled from various sources.
Insight: Direct dissolution in a single organic solvent is often unsuccessful. If trace solubility in DMSO or DMF is achieved, proceed to the following strategies for significant improvement.
Question: How can I use pH adjustment or salt formation to increase solubility?
Answer: This is the most effective and common strategy. By adding a strong acid or base, you convert the zwitterion into a cationic or anionic salt, respectively. These salts no longer have the strong intramolecular electrostatic attraction and can be more readily solvated by organic solvents, particularly polar protic ones like alcohols. Salt formation is a primary method for enhancing the solubility of drug candidates with ionizable groups.[6][7]
-
Acidic Conditions (Forming the Hydrochloride Salt): Adding an acid like hydrochloric acid (HCl) protonates the carboxylate group (-COO⁻) to form a neutral carboxylic acid (-COOH). The amino groups remain protonated (-NH₃⁺), resulting in a net positive charge. The resulting hydrochloride salt is often more soluble in alcohols.
-
Basic Conditions (Forming a Carboxylate Salt): Adding a base like sodium hydroxide (NaOH) or an organic base deprotonates the ammonium groups (-NH₃⁺) to neutral amino groups (-NH₂). The carboxylate group remains (-COO⁻), resulting in a net negative charge. The resulting sodium or amine salt may show improved solubility.
(See Section 3.1 for a detailed experimental protocol).
Question: What is chemical derivatization and when should I use it?
Answer: Derivatization involves chemically modifying the polar functional groups (amines and carboxylic acid) to create a less polar, more "organic-soluble" molecule. This is an excellent strategy when the native functional groups are not required for your downstream reaction or analysis. The goal is to replace the "active" hydrogens on the polar groups.
-
N-Protection: The amino groups can be protected with groups like tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc). These reactions are typically high-yielding and the resulting protected amino acid is significantly more soluble in a wider range of organic solvents like ethyl acetate, DCM, and THF.
-
O-Esterification: The carboxylic acid can be converted to an ester (e.g., a methyl or ethyl ester). This removes the acidic proton and the negative charge, dramatically reducing polarity.
This method is particularly useful for preparing the compound for organic synthesis, but requires an additional deprotection step if the original molecule is needed.[8]
(See Section 3.2 for a detailed experimental protocol).
Question: I cannot modify my compound. How can co-solvents help?
Answer: A co-solvent is a substance added in a small amount to a primary solvent to increase the solubility of a compound.[9] This is a powerful technique when chemical modification is not an option. The co-solvent system creates a new solvent environment with properties intermediate to the two individual solvents.
For 1,4-Diaminocyclohexane-1-carboxylic acid, using a small amount of a highly polar solvent like water or DMSO in conjunction with a bulk organic solvent can be effective. The highly polar co-solvent interacts with the zwitterionic compound, while the bulk solvent provides the desired medium. For example, a mixture of 95% methanol and 5% water will have significantly better solvating power for this compound than pure methanol.[4]
(See Section 3.3 for a detailed experimental protocol).
Section 3: Detailed Experimental Protocols
3.1 Protocol: Salt Formation for Solubility Enhancement
Objective: To convert the zwitterionic 1,4-Diaminocyclohexane-1-carboxylic acid into its hydrochloride salt to improve solubility in polar organic solvents.
Materials:
-
1,4-Diaminocyclohexane-1-carboxylic acid
-
Anhydrous Methanol (MeOH) or Ethanol (EtOH)
-
2 M HCl in Diethyl Ether (or Acetyl Chloride)
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Rotary evaporator
Procedure:
-
Suspension: Suspend 100 mg of 1,4-Diaminocyclohexane-1-carboxylic acid in 5 mL of anhydrous methanol in a clean, dry round bottom flask. The compound will not dissolve at this stage.
-
Acidification: While stirring vigorously at 0°C (ice bath), slowly add 2.0 equivalents of 2 M HCl in diethyl ether dropwise to the suspension. Alternative: Slowly add 2.2 equivalents of acetyl chloride, which will react with methanol to generate HCl in situ.
-
Reaction: Allow the mixture to stir and slowly warm to room temperature. Continue stirring for 1-2 hours. The solid should gradually dissolve as the hydrochloride salt is formed.
-
Isolation (Optional): The solvent can be removed under reduced pressure using a rotary evaporator to yield the solid hydrochloride salt. This solid can then be tested for solubility in various organic solvents.
-
Solubility Test: Test the solubility of the resulting solution or the isolated salt in solvents like methanol, ethanol, and DMSO.
Validation: Successful salt formation can be confirmed by the disappearance of the carboxylate (COO⁻) stretch (around 1550-1610 cm⁻¹) and the appearance of a carboxylic acid (C=O) stretch (around 1700-1730 cm⁻¹) in an FTIR spectrum.
3.2 Protocol: N-Protection with Boc Anhydride
Objective: To protect the amino groups of the compound to create a non-polar derivative soluble in common organic solvents.
Materials:
-
1,4-Diaminocyclohexane-1-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc)₂O
-
1,4-Dioxane
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Initial Dissolution: Dissolve 100 mg of 1,4-Diaminocyclohexane-1-carboxylic acid in a mixture of 5 mL of 1,4-dioxane and 5 mL of 1 M NaOH solution. The base is required to deprotonate the ammonium groups to the reactive free amines.
-
Addition of Boc Anhydride: To the stirring solution, add 2.5 equivalents of (Boc)₂O.
-
Reaction: Let the mixture stir at room temperature overnight. The reaction should be homogenous.
-
Workup - Acidification: Cool the reaction mixture in an ice bath and slowly acidify to pH 2-3 with 1 M HCl. This protonates the carboxylic acid and prepares the product for extraction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL).
-
Washing: Combine the organic layers and wash with water (1 x 10 mL) and then with brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N,N'-di-Boc protected product.
Validation: The product should now be a solid that is readily soluble in solvents like DCM, EtOAc, and THF. Confirmation can be done via ¹H NMR or mass spectrometry.
3.3 Protocol: Screening for an Effective Co-Solvent System
Objective: To find a binary solvent mixture that dissolves the compound without chemical modification.
Materials:
-
1,4-Diaminocyclohexane-1-carboxylic acid
-
Primary solvents (e.g., Methanol, Acetonitrile, THF)
-
Co-solvents (e.g., Deionized Water, DMSO)
-
Vortex mixer
-
Small vials (e.g., 2 mL HPLC vials)
Procedure:
-
Dispense Compound: Place a small, consistent amount of the solid compound (e.g., 2 mg) into several vials.
-
Initial Test with Primary Solvent: Add 1 mL of a primary organic solvent (e.g., Methanol) to each vial. Vortex for 1 minute. Observe for dissolution.
-
Titrate with Co-solvent: If the compound is not dissolved, add the co-solvent (e.g., DMSO) dropwise (approx. 20-50 µL at a time). After each addition, vortex for 30 seconds and observe for any change.
-
Record Observations: Continue adding the co-solvent until the solid dissolves completely. Record the approximate percentage (v/v) of the co-solvent required.
-
Optimization: Repeat the process with different primary solvent/co-solvent pairs to find the system that requires the least amount of co-solvent.
Insight: This titration method allows for rapid screening of multiple solvent systems to identify a viable mixture for creating stock solutions or for use in a reaction.
Section 4: Frequently Asked Questions (FAQs)
-
Q: Will salt formation interfere with my downstream reaction?
-
A: It depends. If your reaction is sensitive to acid or chloride ions, then forming the HCl salt could be problematic. If your reaction involves coupling to the carboxylic acid, the free acid form (generated under acidic conditions) is what you need. If you are coupling to the amines, they will need to be deprotected from their ammonium salt form with a non-nucleophilic base prior to reaction.
-
-
Q: I used derivatization to dissolve my compound. How do I remove the Boc protecting groups?
-
A: Boc groups are easily removed under acidic conditions. A common method is to dissolve the protected compound in a solvent like Dichloromethane (DCM) or 1,4-Dioxane and treat it with a strong acid like Trifluoroacetic Acid (TFA) or HCl.
-
-
Q: Can I use heat or sonication to help dissolve the compound?
-
A: Yes, these physical methods can aid dissolution.[10] Sonication can help break up solid aggregates, while gentle heating increases the kinetic energy of the system. However, exercise caution with heating, as it can degrade thermally sensitive compounds. Always start with gentle warming (e.g., 40-50°C) and monitor for any signs of decomposition (color change).
-
-
Q: How should I store solutions of this compound once prepared?
-
A: If dissolved as a salt or in a co-solvent system containing water, it is best to store solutions at low temperatures (4°C or -20°C) to minimize potential degradation. If a derivatized, non-polar form is dissolved in an anhydrous organic solvent, storage at room temperature is often acceptable, provided the container is tightly sealed to prevent moisture ingress.
-
References
-
chemeurope.com. (n.d.). Zwitterion. Retrieved from [Link]
-
Al-Ghaban, F., Al-Asady, R., & Al-Zoubi, N. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(31), 20083-20093. Retrieved from [Link]
-
ResearchGate. (2015). Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin. Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
El-Gizawy, S. A., et al. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. Pharmaceutica Analytica Acta, 4(1). Retrieved from [Link]
-
Advances in Engineering. (2018). Solubility-Modifying Power of Zwitterionic Salts. Retrieved from [Link]
-
Al-Ghaban, F., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing. Retrieved from [Link]
-
Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]
-
Needham, T. E., Jr. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved from [Link]
-
Ferreira, A. M., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(3), 700-711. Retrieved from [Link]
-
ResearchGate. (2021). Dimethyl sulfoxide enhances both cellulose dissolution ability and biocompatibility of a carboxylate-type liquid zwitterion. Retrieved from [Link]
-
ResearchGate. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Retrieved from [Link]
-
Queen's University Belfast. (n.d.). Solubility Modifying Power of Zwitterionic Salts. Retrieved from [Link]
-
Fiveable. (n.d.). Zwitterion Definition. Retrieved from [Link]
-
Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. Retrieved from [Link]
-
Zhan, W., Wang, T., & Li, S. F. (2000). Derivatization, extraction and concentration of amino acids and peptides by using organic/aqueous phases in capillary electrophoresis with fluorescence detection. Electrophoresis, 21(17), 3593-3599. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
Sources
- 1. Zwitterion [chemeurope.com]
- 2. fiveable.me [fiveable.me]
- 3. Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Derivatization, extraction and concentration of amino acids and peptides by using organic/aqueous phases in capillary electrophoresis with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. jpt.com [jpt.com]
Technical Support Center: Separation of cis/trans Isomers of 1,4-Diaminocyclohexane-1-carboxylic Acid
Welcome to the technical support center for the analysis and purification of 1,4-diaminocyclohexane-1-carboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with separating the cis and trans geometric isomers of this important bifunctional molecule.
The spatial arrangement of the amino and carboxylic acid groups on the cyclohexane ring dictates the molecule's physical properties and biological activity. Therefore, achieving high-purity separation is often a critical step in synthetic and analytical workflows. This document provides in-depth, experience-based guidance in a direct question-and-answer format to help you troubleshoot common issues and optimize your separation strategy.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental structural differences between the cis and trans isomers of 1,4-diaminocyclohexane-1-carboxylic acid?
The core difference lies in the spatial orientation of the substituents on the cyclohexane ring.
-
In the trans isomer , the amino and carboxylic acid groups are on opposite sides of the ring (one axial, one equatorial, or both equatorial in a chair conformation). This generally results in a more linear, stretched, and thermodynamically stable structure.
-
In the cis isomer , these groups are on the same side of the ring (one axial, one equatorial, or both axial). This creates a "kinked" or bent structure, which is typically less stable.
These stereochemical differences lead to distinct physical properties, such as polarity, solubility, and crystal packing, which are the very handles we exploit for their separation.[1][2]
Q2: Why is the separation of these specific isomers so important?
In drug development and materials science, stereochemistry is paramount. The trans isomer, with its more rigid and linear structure, may fit into a specific receptor binding pocket, while the cis isomer does not.[3] This can lead to one isomer being pharmacologically active while the other is inactive or even harmful.[3] In polymer science, the geometry of diamine monomers like this directly influences polymer chain packing, crystallinity, and resulting mechanical properties.[1][2] Accurate separation is therefore essential for ensuring product efficacy, safety, and performance.
Q3: What are the primary analytical challenges I should anticipate?
The main challenge stems from the molecule's high polarity. It contains two basic amino groups and one acidic carboxylic acid group, making it zwitterionic over a wide pH range. This high polarity can lead to:
-
Poor retention on standard reversed-phase HPLC columns (e.g., C18).[4]
-
Significant peak tailing due to strong interactions with residual silanols on silica-based columns.
-
Low volatility , making direct analysis by Gas Chromatography (GC) difficult without derivatization.
Analytical Scale Separation: Troubleshooting Guide
The primary goal at the analytical scale is to achieve baseline resolution to accurately quantify the cis:trans ratio. High-Performance Liquid Chromatography (HPLC) is the most common technique.
High-Performance Liquid Chromatography (HPLC)
Q4: I am not seeing any retention of my isomers on a C18 column. What is happening?
This is a classic issue with highly polar analytes. The C18 stationary phase is nonpolar, and your polar, water-soluble compound has very little affinity for it, causing it to elute with the solvent front (in the void volume).[4]
Solution Pathway:
-
Switch to a More Polar Stationary Phase: This is the most robust solution.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase (e.g., bare silica, amide, or diol) with a high-organic mobile phase. This mode is specifically designed for retaining and separating very polar compounds.[5]
-
Polar-Embedded Columns: These are modified C18 columns that contain a polar group (e.g., amide or carbamate) embedded near the base of the alkyl chain.[4] This feature allows the column to be run in highly aqueous or even 100% aqueous mobile phases without the stationary phase collapsing (a phenomenon known as dewetting), thereby improving retention for polar molecules.[4]
-
Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can provide excellent retention and selectivity. For this zwitterionic molecule, a mixed-mode column with both anion and cation exchange properties would be ideal.
-
-
Use Ion-Pairing Agents (Reversed-Phase): If you must use a C18 column, adding an ion-pairing agent (e.g., trifluoroacetic acid (TFA) for the amines or an alkyl amine for the carboxylate) to the mobile phase can form a neutral complex with your analyte, increasing its hydrophobicity and retention. Be aware that ion-pairing agents can be difficult to remove from the column and may suppress MS signals.
Q5: My peaks are resolved, but they show significant tailing. How can I improve the peak shape?
Peak tailing is typically caused by secondary interactions, most commonly the basic amine groups interacting with acidic, deprotonated silanol groups (Si-O⁻) on the surface of the silica packing material.
Solution Pathway:
-
Adjust Mobile Phase pH: The ionization state of both your analyte and the column silanols is pH-dependent.[5]
-
Low pH (e.g., 2.5-3.5): At low pH, the silanol groups are protonated (Si-OH) and less likely to interact with the protonated amines (NH₃⁺). This is often the most effective way to reduce tailing. Use a buffer like phosphate or formate.
-
High pH (e.g., 9-10): At high pH, the analyte's amines are neutral (-NH₂), reducing ionic interactions. However, you must use a pH-stable column (e.g., a hybrid or polymer-based column) as traditional silica dissolves above pH 8.
-
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the active silanol sites on the stationary phase, improving peak symmetry.[5] Be mindful that higher salt concentrations increase mobile phase viscosity and system pressure.[5]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively "end-capped" to minimize the number of accessible silanol groups. Using a quality, modern column is essential.
Table 1: Recommended Starting Conditions for HPLC Method Development
| Parameter | Method 1: HILIC | Method 2: Reversed-Phase (Polar-Embedded) |
|---|---|---|
| Column | Amide or Bare Silica Phase (e.g., Waters Atlantis HILIC) | Polar-Embedded C18 (e.g., Agilent Zorbax SB-AQ)[4] |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 95% B to 50% B over 15 minutes | 5% B to 50% B over 15 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detector | ELSD, CAD, or Mass Spectrometry (MS) | UV (if derivatized) or Mass Spectrometry (MS) |
| Injection Solvent | Must be high in organic solvent (e.g., 80:20 ACN:Water) | Should match initial mobile phase conditions[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q6: Can I use ¹H NMR to determine the cis:trans isomer ratio without chromatographic separation?
Yes, absolutely. ¹H NMR is a powerful tool for this. The key is that protons in axial and equatorial positions on a cyclohexane ring experience different magnetic environments and thus have different chemical shifts.
-
Diagnostic Protons: The protons on the carbons bearing the amino and carboxylic acid groups (the C1 and C4 protons) are the most diagnostic. In the trans isomer, one of these groups will likely be axial and the other equatorial, leading to distinct signals. In the cis isomer, the arrangement will be different, resulting in a different set of chemical shifts and coupling constants.
-
Integration: By integrating the area under the unique, well-resolved peaks corresponding to the cis and trans isomers, you can directly calculate their molar ratio in the mixture.[6] Spectra from similar diaminocyclohexane compounds show clear differences between isomers.[7][8][9]
Troubleshooting Tip: If the diagnostic peaks overlap, consider using a higher field strength magnet (e.g., 500 MHz or greater) to increase spectral dispersion or use a different deuterated solvent to induce changes in chemical shifts.
Preparative Scale Separation: Troubleshooting Guide
For isolating pure isomers, fractional crystallization and preparative chromatography are the primary methods.
Fractional Crystallization
This classical technique exploits differences in the solubility of the cis and trans isomers in a given solvent system.[10][11] Often, the more symmetric trans isomer will form a more stable crystal lattice and will be less soluble, allowing it to crystallize out of a supersaturated solution first.[12][13]
Q7: I'm trying to perform a fractional crystallization, but my yields are low and the purity is poor.
This is a common optimization problem. The success of fractional crystallization hinges on carefully controlling solubility and nucleation.
Solution Pathway:
-
Solvent System Screening: Do not rely on a single solvent. Test a range of solvents and solvent mixtures. For a polar molecule like this, consider alcohols (methanol, ethanol, isopropanol), water, or mixtures thereof. The ideal system is one where the desired isomer has low solubility and the undesired isomer has high solubility.[11]
-
Control the Cooling Rate: Crashing the crystals out by rapid cooling will trap impurities and the other isomer. A slow, controlled cooling rate is essential for growing pure crystals. A typical procedure involves heating the solution to dissolve the mixture, followed by slow cooling to room temperature, and then further cooling in an ice bath or refrigerator.
-
Seeding: Once the solution is saturated and begins to cool, adding a few seed crystals of the pure desired isomer can promote selective crystallization of that isomer only.[10][14]
-
Iterative Recrystallization: Achieving high purity often requires more than one step.[12][15] The crystals obtained from the first crystallization should be filtered, washed with a small amount of cold solvent, and then recrystallized a second or even third time to achieve the desired purity. Use your analytical HPLC method to check the purity of the mother liquor and the crystals at each step.
Diagram 1: General Troubleshooting Workflow for Poor Peak Resolution in HPLC
Caption: Troubleshooting flowchart for HPLC peak resolution issues.
Diagram 2: Decision Logic for Choosing a Separation Method
Caption: Decision tree for selecting an appropriate isomer separation technique.
References
-
Crawford Scientific. (n.d.). HPLC Troubleshooting. Retrieved from [Link]
- Google Patents. (1983). US4379941A - Resolution of racemic amino acids.
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
-
Axion Labs. (2024, January 25). HPLC problems with very polar molecules. Retrieved from [Link]
-
Zhang, Y., et al. (n.d.). 2D Interfacial Crystallization Stabilized by Short-Chain Aliphatic Interfaces. PMC. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Racemization, Optical Resolution and Crystallization-Induced Asymmetric Transformation of Amino Acids and Pharmaceutical Intermediates. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Diaminocyclohexane. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S1 The 1 H NMR spectrum (d 6 -DMSO, δ/ppm) of.... Retrieved from [Link]
-
SpectraBase. (n.d.). 1,2-Cyclohexanediamine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
- Google Patents. (1975). US3880925A - Separation and purification of cis and trans isomers.
-
Hassan, Y. (2019). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Chemistry Research Journal, 4(4), 106-109. Retrieved from [Link]
-
Memorial University Research Repository. (n.d.). Characterization and Crystallization of Chiral Aromatic Amino Acids. Retrieved from [Link]
- Google Patents. (2008). JP2008074754A - METHOD FOR PRODUCING trans-1,4-DIAMINOCYCLOHEXANE.
-
Doc Brown's Chemistry. (2025, December 9). 1H proton nmr spectrum of cyclohexene C6h10. Retrieved from [Link]
-
ACS Publications. (2005, June 14). Stereochemistry Driven Distribution of 1,4-Diaminocyclohexane Residues over the Crystalline and Amorphous Phase in Copolyamides 4.14/1,4-DACH.14. Macromolecules. Retrieved from [Link]
-
University of Greifswald Publication Server. (2020, December 21). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Retrieved from [Link]
-
ACS Publications. (2017, February 24). Identification of Sequence Similarities among Isomerization Hotspots in Crystallin Proteins. Journal of Proteome Research. Retrieved from [Link]
- Google Patents. (1984). US4486603A - Preparation of trans cyclohexane 1,4-diamine.
-
ScholarWorks at WMU. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CAS 2615-25-0: trans-1,4-Diaminocyclohexane | CymitQuimica [cymitquimica.com]
- 3. chemrj.org [chemrj.org]
- 4. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. trans-1,4-Diaminocyclohexane(2615-25-0) 1H NMR spectrum [chemicalbook.com]
- 10. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. trans-1,4-Diaminocyclohexane synthesis - chemicalbook [chemicalbook.com]
- 13. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]
Selecting the right coupling reagents for hindered amino acids like 1,4-DCHA-1-COOH
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of peptide synthesis, particularly when incorporating sterically hindered amino acids like 1,4-DCHA-1-COOH (1,4-diaminocyclohexane-1-carboxylic acid). The insights provided herein are a synthesis of established chemical principles and field-proven strategies to empower you to overcome challenging coupling reactions.
Introduction: The Challenge of Steric Hindrance
Steric hindrance presents a significant hurdle in peptide synthesis. Bulky side chains or substitution patterns on amino acids, such as those found in α,α-disubstituted residues, can physically obstruct the approach of the reacting species, dramatically slowing down the rate of peptide bond formation.[1][2][3] Standard coupling reagents, like carbodiimides (e.g., DCC, DIC), often prove insufficient for these demanding couplings, leading to low yields and incomplete reactions.[1][3] This guide will explore a range of powerful, in-situ activating reagents and provide actionable protocols to drive these difficult couplings to completion.
Frequently Asked Questions (FAQs)
Q1: Why are standard carbodiimide reagents like DCC or DIC often ineffective for hindered amino acids?
A: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are effective for many standard peptide couplings. However, their mechanism involves the formation of a relatively stable O-acylisourea intermediate. With sterically hindered amino acids, the nucleophilic attack by the amine component is significantly slowed, allowing time for side reactions, such as the formation of unreactive N-acylurea byproducts.[4] Furthermore, the inherent reactivity of the O-acylisourea may not be sufficient to overcome the high activation energy barrier imposed by the steric bulk.[1]
Q2: What makes reagents like HATU, HBTU, and COMU more effective for these "difficult" couplings?
A: HATU, HBTU, and COMU are uronium/aminium or phosphonium salt-based reagents that convert the carboxylic acid into a highly reactive activated ester in situ.[5][6]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) generates a highly reactive OAt-ester. The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance, accelerating the coupling reaction and effectively suppressing racemization.[5][6][7]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) forms a reactive OBt-ester. While highly efficient, the OBt-ester is generally less reactive than the OAt-ester formed by HATU.[7][8]
-
COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt based on OxymaPure. It offers coupling efficiencies comparable to or even exceeding HATU in some cases, with the significant advantage of having a better safety profile, as it avoids the potentially explosive HOBt or HOAt moieties.[4][9][10]
Q3: Are there any "greener" alternatives for coupling hindered amino acids?
A: Yes, propylphosphonic anhydride (T3P®) is emerging as a sustainable and efficient coupling reagent.[11][12][13] T3P® is known for its high yields, low racemization, and the formation of water-soluble byproducts, which simplifies the workup and purification process.[14] It has shown good performance in both solution-phase and solid-phase peptide synthesis (SPPS).[11][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low Coupling Yield | Insufficient reactivity of the coupling reagent. | Switch to a more potent uronium/aminium salt like HATU or COMU. For extremely hindered residues, consider converting the carboxylic acid to an acyl fluoride using a reagent like TFFH.[1][4] |
| Incomplete reaction due to steric hindrance. | Implement a "double coupling" strategy where the coupling step is repeated with a fresh batch of activated amino acid.[1] | |
| Suboptimal reaction conditions. | Increase the reaction time (e.g., from 1-2 hours to overnight). Gentle heating or the use of microwave-assisted peptide synthesis (MASPPS) can also be highly effective.[1][2] | |
| Racemization | Over-activation or prolonged exposure to basic conditions. | Use a reagent known for excellent racemization suppression, such as HATU.[5][6] Ensure the pre-activation time is kept to a minimum (1-2 minutes) before adding the activated amino acid to the resin. |
| Use of a strong, unhindered base. | Employ a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). | |
| Peptide Aggregation | Poor solvation of the growing peptide chain. | Switch from Dimethylformamide (DMF) to a solvent with superior solvating properties like N-methylpyrrolidone (NMP).[1] A mixture of solvents such as DCM/DMF/NMP (1:1:1) can also be beneficial.[1] |
Comparative Data of Coupling Reagents
| Reagent | Active Ester Formed | Relative Reactivity | Key Advantages | Potential Drawbacks |
| DCC/DIC | O-acylisourea | Low to Moderate | Cost-effective. | Prone to N-acylurea formation with hindered amino acids; byproduct removal can be challenging (especially DCU).[4][15] |
| HBTU/TBTU | OBt-ester | High | Widely used, reliable, and effective for many standard and some difficult couplings.[15] | Can cause guanidinylation of the N-terminus if used in excess.[5] |
| HATU | OAt-ester | Very High | Excellent for sterically hindered and N-methylated amino acids; superior racemization suppression due to anchimeric assistance.[5][6][16] | More expensive than HBTU; based on the potentially explosive HOAt.[9] |
| COMU | Oxyma-ester | Very High | Comparable or superior reactivity to HATU; excellent safety profile (non-explosive); highly soluble.[4][9][10][16] | Can still cause guanidinylation if used in excess.[5] |
| T3P® | Phosphonic anhydride intermediate | High | "Green" reagent with water-soluble byproducts; low toxicity and low epimerization risk.[11][12][14] | Less commonly used in automated synthesizers compared to uronium salts. |
| PyBOP | OBt-ester | High | Phosphonium salt, avoids the guanidinylation side reaction; good for routine synthesis.[5][17] | Byproduct (HMPA) is carcinogenic; less stable in solution than uronium salts.[4] |
Experimental Protocols
Protocol 1: Standard Coupling of a Hindered Amino Acid using HATU
This protocol outlines a general procedure for coupling a sterically hindered amino acid, such as 1,4-DCHA-1-COOH, onto a resin-bound peptide using HATU.
Caption: Workflow for a standard HATU-mediated coupling of a hindered amino acid.
Step-by-Step Methodology:
-
Resin Preparation: Following standard solid-phase peptide synthesis (SPPS) procedures, deprotect the N-terminal Fmoc group of the resin-bound peptide (e.g., using 20% piperidine in DMF).
-
Washing: Thoroughly wash the resin with DMF (3 times) to remove residual piperidine and by-products.[9]
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected hindered amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[9]
-
Pre-activation: Allow the mixture to pre-activate for 1-2 minutes.[9]
-
Coupling: Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Reaction: Allow the coupling reaction to proceed for 1 to 4 hours. The reaction progress can be monitored using a qualitative method like the Kaiser test. For highly hindered couplings, an extended reaction time may be necessary.
-
Final Washing: Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.
Protocol 2: Double Coupling for Extremely Hindered Residues
For particularly challenging couplings, a second coupling reaction can significantly improve the yield.
Caption: A double coupling strategy for maximizing yield with difficult amino acids.
Step-by-Step Methodology:
-
First Coupling: Perform the coupling reaction as described in Protocol 1, steps 1-6.
-
Intermediate Wash: After the initial coupling time, wash the resin with DMF to remove byproducts from the first reaction.
-
Second Coupling: Prepare a fresh solution of activated amino acid (as in Protocol 1, step 3) and add it to the resin. Allow the reaction to proceed for another 1-4 hours.
-
Final Wash: After the second coupling, perform the final wash as described in Protocol 1, step 7.
Concluding Remarks
The successful incorporation of sterically hindered amino acids like 1,4-DCHA-1-COOH is achievable with the appropriate selection of coupling reagents and optimization of reaction conditions. While traditional carbodiimides may fall short, the use of highly reactive uronium/aminium salts such as HATU and COMU, or greener alternatives like T3P®, provides a robust toolkit for the modern peptide chemist. By understanding the principles behind these reagents and employing strategies like double coupling and solvent optimization, researchers can confidently tackle even the most challenging peptide sequences.
References
- Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved February 18, 2026.
-
RSC Publishing. (n.d.). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry. Retrieved February 18, 2026, from [Link]
-
ResearchGate. (n.d.). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid‐Phase Peptide Synthesis | Request PDF. Retrieved February 18, 2026, from [Link]
-
American Chemical Society. (n.d.). T3P – A Green Solution for Peptide Coupling and Water Removal Reactions. Retrieved February 18, 2026, from [Link]
-
YouTube. (2024, October 26). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. Retrieved February 18, 2026, from [Link]
-
Meticulous Blog. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved February 18, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved February 18, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Retrieved February 18, 2026, from [Link]
-
ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. Retrieved February 18, 2026, from [Link]
-
PMC. (n.d.). Ynamide Coupling Reagents: Origin and Advances. Retrieved February 18, 2026, from [Link]
-
ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. Retrieved February 18, 2026, from [Link]
-
LinkedIn. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved February 18, 2026, from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved February 18, 2026, from [Link]
-
ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Retrieved February 18, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
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- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. acs.org [acs.org]
- 14. youtube.com [youtube.com]
- 15. chempep.com [chempep.com]
- 16. peptide.com [peptide.com]
- 17. file.globalso.com [file.globalso.com]
Validation & Comparative
Analytical Guide: Mass Spectrometry Profiling of 1,4-Diaminocyclohexane-1-carboxylic Acid
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 1,4-Diaminocyclohexane-1-carboxylic acid (1,4-DCCA) . As a rigid, non-proteinogenic amino acid often used in peptide stapling and drug scaffold design, 1,4-DCCA presents unique analytical challenges compared to flexible linear analogs like Lysine or Ornithine.
This document compares the ionization behavior, fragmentation stability, and isomeric differentiation of 1,4-DCCA against standard linear amino acids. It establishes a validated workflow for researchers requiring precise identification of this moiety in complex biological matrices or synthetic mixtures.
Part 1: Structural Context & Ionization Physics
1,4-DCCA (
Key Analytical Challenges:
-
Stereoisomerism: The molecule exists as cis and trans isomers (relative orientation of amine/carboxyl groups). These isomers often yield identical
signals, requiring orthogonal separation or specific fragmentation energy analysis. -
Thermal Stability: The rigid ring prevents the facile formation of cyclic immonium ions seen in linear analogs (e.g., the loss of
to form a piperidine ring in Lysine is energetically different here).
Comparative Overview: Rigid vs. Linear Scaffolds
| Feature | 1,4-DCCA (Rigid) | Lysine (Linear Analog) | Analytical Implication |
| Formula | 1,4-DCCA is +12 Da ( | ||
| Proton Affinity | High (2 amines) | High (2 amines) | Both ionize readily in ESI(+). |
| Fragmentation Energy | High | Moderate | 1,4-DCCA requires higher Collision Energy (CE) to induce skeletal rupture. |
| Dominant Loss | Neutral ( | Internal Cyclization | 1,4-DCCA spectra are dominated by functional group stripping rather than backbone cleavage. |
Part 2: Fragmentation Analysis (ESI-MS/MS)
The fragmentation of protonated 1,4-DCCA (
Primary Fragmentation Channel: Neutral Losses
Upon Collision-Induced Dissociation (CID), the molecule undergoes sequential neutral losses. The ring remains intact during the initial stages.
-
Precursor:
159.11 ( ) -
Step 1: Deamination (
, 17 Da) -
Step 2: Decarboxylation (
, 46 Da) -
Step 3: Combined Loss (
)-
159.11
98.09 -
Significance: This ion (
) represents the protonated aminocyclohexane core. It is a high-confidence diagnostic marker for the DACH scaffold.
-
159.11
Secondary Channel: Ring Cleavage
At higher collision energies (>35 eV), the cyclohexane ring opens.
-
Retro-Diels-Alder (RDA) type losses: Fragmentation of the ring typically yields ethylene (
, 28 Da) losses, though this is less common in saturated rings compared to cyclohexene derivatives. -
Diagnostic Ion:
81.07 ( ) – formed by the loss of both amines and the carboxyl group, followed by dehydrogenation.
Visualizing the Pathway[1]
Figure 1: ESI-MS/MS fragmentation pathway of protonated 1,4-Diaminocyclohexane-1-carboxylic acid.
Part 3: Distinguishing Isomers (Cis vs. Trans)
A critical requirement in drug development is distinguishing the cis (amino/carboxyl on same side) and trans isomers.
The Problem with Direct MS
Unlike NMR, where coupling constants (
Validated Solution: Ion Mobility or Derivatization
To reliably distinguish isomers, one of two methods must be employed:
Method A: Differential Mobility Spectrometry (DMS/IMS)
-
Mechanism: The cis isomer has a slightly more compact collision cross-section (CCS) than the trans isomer due to the ability to form an intramolecular hydrogen bond between the amino and carboxyl groups.
-
Data: In a drift tube, cis-1,4-DCCA arrives slightly earlier than trans-1,4-DCCA.
Method B: Chemical Derivatization (Marfey's Reagent)
If IMS is unavailable, derivatization with FDAA (Marfey's reagent) creates diastereomers that separate easily on C18 HPLC columns.
-
Protocol: React 1,4-DCCA with FDAA.
-
Result: The hydrophobic shift allows chromatographic separation of the isomers prior to MS detection.
Part 4: Experimental Protocols
Protocol 1: Sample Preparation for Direct Infusion
For pure standard characterization.
-
Stock Solution: Dissolve 1 mg 1,4-DCCA in 1 mL 50:50 Methanol:Water (0.1% Formic Acid).
-
Dilution: Dilute to 10 µM working concentration.
-
Infusion: Syringe pump infusion at 5 µL/min into ESI source.
-
Source Parameters:
-
Spray Voltage: +3.5 kV
-
Capillary Temp: 275°C
-
Sheath Gas: 20 arb units
-
Protocol 2: LC-MS Separation of Isomers (Underivatized)
For separating cis/trans mixtures.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to high polarity.
-
Recommended: Amide-HILIC, 2.1 x 100 mm, 1.7 µm.
-
-
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water (pH 3.0).
-
B: Acetonitrile.
-
-
Gradient: 90% B to 50% B over 10 minutes.
-
Detection: MRM Mode (Transition 159.1
98.1).
Workflow Diagram
Figure 2: Analytical workflow for the separation and detection of 1,4-DCCA.
References
-
Vertex AI Search . (2026).[4] Characterization and Diagnostic Value of Amino Acid Side Chain Neutral Losses Following Electron-Transfer Dissociation. National Institutes of Health. 5
-
Vertex AI Search . (2026). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry. National Institutes of Health. 6
-
Vertex AI Search . (2026). Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy. BenchChem. 7
-
Vertex AI Search . (2026). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. National Institutes of Health. 8
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 3. researchgate.net [researchgate.net]
- 4. The Subtle Dance of Cyclohexane: Unpacking Cis and Trans Isomers - Oreate AI Blog [oreateai.com]
- 5. Characterization and Diagnostic Value of Amino Acid Side Chain Neutral Losses Following Electron-Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic Guide to Salts of 1,4-Diaminocyclohexane: Unveiling the Influence of Isomerism and Counter-ion on Solid-State Architecture
For researchers, scientists, and professionals in drug development, a deep understanding of the three-dimensional structure of small molecules is paramount. The specific salt form of an active pharmaceutical ingredient (API) can profoundly influence its solid-state properties, including solubility, stability, and bioavailability. 1,4-Diaminocyclohexane, a key building block in numerous pharmaceutical compounds, exists as cis and trans isomers, each capable of forming a variety of salts. The subtle interplay between the cyclohexane ring conformation, the spatial orientation of the amino groups, and the nature of the counter-ion dictates the resulting crystal packing and hydrogen bonding networks. This guide provides a comparative analysis of the available X-ray crystallography data for salts of 1,4-diaminocyclohexane, offering insights into the structural consequences of isomerism and counter-ion selection.
The Decisive Role of Stereochemistry and Counter-ions in Crystal Engineering
The cis and trans isomers of 1,4-diaminocyclohexane present distinct geometric profiles. In the energetically favored chair conformation, the trans isomer possesses two axially oriented amino groups or two equatorially oriented amino groups, while the cis isomer has one axial and one equatorial amino group. This fundamental difference in the spatial disposition of the hydrogen bond donors significantly impacts how these molecules assemble in the crystalline state upon salt formation.
The choice of the counter-ion further modulates the crystal packing. Anions with different sizes, shapes, and hydrogen bond accepting capabilities will interact differently with the protonated diamine cations, leading to diverse supramolecular architectures.[1][2] Understanding these interactions is a cornerstone of crystal engineering, enabling the rational design of crystalline materials with desired physicochemical properties.
Comparative Analysis of Crystal Structures
This section details the crystallographic parameters of selected salts of trans-1,4-diaminocyclohexane. At present, comprehensive crystallographic data for salts of cis-1,4-diaminocyclohexane are less prevalent in publicly accessible databases.
trans-1,4-Cyclohexanediammonium Dichloride and Dibromide
Detailed single-crystal X-ray diffraction studies have been conducted on trans-1,4-cyclohexanediammonium dichloride.[3] The corresponding dibromide salt has been reported to be isostructural, implying a very similar crystal packing arrangement.[3]
| Crystallographic Parameter | trans-1,4-Cyclohexanediammonium Dichloride[3] |
| Chemical Formula | C₆H₁₆N₂²⁺ · 2Cl⁻ |
| Molecular Weight | 187.11 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.2550 (11) |
| b (Å) | 14.890 (3) |
| c (Å) | 6.3604 (12) |
| β (°) | 99.824 (18) |
| Volume (ų) | 490.39 (16) |
| Z | 2 |
| Hydrogen Bonds | N-H···Cl |
In the crystal structure of the dichloride salt, the cyclohexane ring adopts a chair conformation with the ammonium groups in equatorial positions. The cation is located on a center of symmetry.[3] The crystal packing is characterized by wavy hydrogen-bonded layers formed by the ammonium groups and the chloride anions.[3] Each ammonium group participates in three hydrogen bonds with neighboring chloride ions, creating a robust three-dimensional network. The isostructural nature of the dibromide salt suggests that the larger bromide ion can be accommodated within a similar packing motif, with minor adjustments to the unit cell dimensions.
Experimental Protocols
The ability to reliably reproduce crystalline forms is essential for research and development. This section provides detailed methodologies for the synthesis, crystallization, and X-ray diffraction analysis of a representative salt.
Synthesis and Crystallization of trans-1,4-Cyclohexanediammonium Dichloride
This protocol is based on the successful and reproducible method described in the literature.[3]
Materials:
-
trans-1,4-Diaminocyclohexane (≥99%)
-
Hydrochloric acid (37%)
-
Deionized water
-
Small crystallizing dish or beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 0.11 g of trans-1,4-diaminocyclohexane in a minimal amount of deionized water in the crystallizing dish with gentle stirring.
-
Slowly add hydrochloric acid (37%) dropwise to the solution at room temperature until the solution becomes acidic (test with pH paper). An excess of acid is not detrimental.
-
Allow the solution to stand undisturbed at room temperature.
-
Colorless, block-shaped crystals should form as the solvent slowly evaporates.
-
Isolate the crystals by decanting the mother liquor.
Single-Crystal X-ray Diffraction (SCXRD) Analysis
The following is a generalized workflow for the characterization of small molecule crystals.[4][5]
Methodology:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[3]
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[3]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined against the experimental data to obtain the final atomic coordinates and molecular structure.
Visualizing the Structures and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Chair conformations of trans and cis-1,4-diaminocyclohexane.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Conclusion and Future Directions
The available crystallographic data for salts of trans-1,4-diaminocyclohexane reveal a preference for well-defined hydrogen-bonded networks that dictate the crystal packing. The dichloride and isostructural dibromide salts showcase how the fundamental chair conformation of the cyclohexane ring and the equatorial orientation of the ammonium groups provide a robust scaffold for supramolecular assembly.
A significant gap in the current body of knowledge is the lack of comprehensive crystallographic data for a wider variety of salts of both cis- and trans-1,4-diaminocyclohexane. Future research should focus on the synthesis and crystallographic characterization of salts with different counter-ions (e.g., nitrate, sulfate, carboxylates) for both isomers. Such studies would provide a more complete picture of the conformational preferences and packing motifs of this important pharmaceutical building block, ultimately enabling a more rational approach to the design of crystalline materials with tailored properties.
References
-
Reiß, G. J. & Bajorat, S. Redetermination of trans-cyclohexane-1,4-diammonium dichloride. Acta Crystallographica Section E: Structure Reports Online64 , o223 (2008). Available at: [Link]
- Aakeröy, C. B., Wijethunga, T. K. & Desper, J. Crystal engineering with iodo- and bromo-substituted tetraphenyl- and tetrapyridyl-porphyrins. CrystEngComm18, 8571-8581 (2016).
- Friščić, T. & Jones, W. Recent advances in the crystal engineering of cocrystals. Crystals1, 67-85 (2011).
- Stout, G. H. & Jensen, L. H. X-ray Structure Determination: A Practical Guide (Macmillan, 1968).
- Clegg, W., Blake, A. J., Gould, R. O. & Main, P. Crystal Structure Analysis: Principles and Practice (Oxford University Press, 2001).
-
University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. Available at: [Link]
-
Excillum. Small molecule crystallography. Available at: [Link]
Sources
- 1. trans-1,4-Diaminocyclohexane synthesis - chemicalbook [chemicalbook.com]
- 2. 1,4-Diaminocyclohexane | C6H14N2 | CID 18374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Redetermination of trans-cyclohexane-1,4-diammonium dichloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. guidechem.com [guidechem.com]
A Senior Application Scientist's Guide to HPLC Purity Analysis of 1,4-Diaminocyclohexane-1-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of a Zwitterionic Analyte
1,4-Diaminocyclohexane-1-carboxylic acid is a non-proteinogenic cyclic amino acid, a structural motif of interest in medicinal chemistry and materials science. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is paramount. However, its chemical nature presents significant analytical challenges. The molecule exists as a zwitterion over a wide pH range, possessing both a positive charge on its amino groups and a negative charge on its carboxylic acid group.[1][2] This high polarity makes it poorly retained on traditional reversed-phase (RP) HPLC columns.[3][4] Furthermore, lacking a significant chromophore, it exhibits poor UV absorbance, necessitating strategies to enhance detection sensitivity.[5]
This guide provides an in-depth comparison of three distinct HPLC methodologies for the purity analysis of 1,4-Diaminocyclohexane-1-carboxylic acid: Reversed-Phase HPLC with Pre-column Derivatization, Hydrophilic Interaction Chromatography (HILIC), and classical Ion-Exchange Chromatography (IEC). We will explore the fundamental principles of each technique, provide detailed experimental protocols, and present comparative performance data to guide you in selecting and implementing the most suitable method for your laboratory's needs.
Comparative Analysis of HPLC Methodologies
The selection of an HPLC method for a polar, zwitterionic compound like 1,4-Diaminocyclohexane-1-carboxylic acid is a choice between fundamentally different separation and detection strategies. Each approach offers a unique set of advantages and limitations.
Method 1: Reversed-Phase HPLC with Pre-column Derivatization
This is one of the most common and accessible approaches for amino acid analysis in non-specialized HPLC labs.[6] The core principle is to chemically modify the analyte before injection to make it more hydrophobic (increasing retention on a C18 column) and to attach a fluorescent or UV-active tag for sensitive detection.
The "Why": By converting the polar amino and carboxyl groups into larger, less polar derivatives, we can leverage the high efficiency and robustness of widely available C18 columns. Pre-column derivatization can be automated using modern autosamplers, improving reproducibility.[7][8]
Common Derivatization Agents:
-
o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to yield a highly fluorescent isoindole derivative.[9][10] Its major drawback is that it does not react with secondary amines and the derivatives can be unstable.[9]
-
9-Fluorenylmethyl chloroformate (FMOC): Reacts with both primary and secondary amines to form stable, fluorescent adducts.[8][9] However, the FMOC reagent itself and its hydrolysis by-products are fluorescent, which can lead to interfering peaks.[9]
-
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): Reacts with both primary and secondary amines to produce highly stable fluorescent derivatives, making it an excellent choice for complex analyses or when samples need to be stored.[9][11]
For our target analyte, which contains two primary amino groups, a combination of OPA and FMOC is often employed to ensure all potential amine-containing impurities are detected.[7][8]
Method 2: Hydrophilic Interaction Chromatography (HILIC)
HILIC is a powerful alternative for analyzing highly polar compounds without derivatization.[4][12] It utilizes a polar stationary phase (e.g., bare silica, or bonded with amide, diol, or zwitterionic functional groups) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[13]
The "Why": In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Polar analytes partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[13] This provides an orthogonal separation mechanism to reversed-phase, making it ideal for compounds that are unretained on C18 columns.[3][4] The high organic content of the mobile phase is also advantageous for mass spectrometry (MS) detection due to efficient solvent desolvation.[12]
Method 3: Ion-Exchange Chromatography (IEC)
IEC is the classical, most robust technique for amino acid analysis.[14] Separation is based on the reversible interaction between charged analytes and a stationary phase with oppositely charged functional groups. For amino acids, cation-exchange chromatography is typically used.
The "Why": At a low pH, the amino groups of the analyte are protonated (positive charge), allowing it to bind to a negatively charged stationary phase (e.g., sulfonated polystyrene-divinylbenzene resin). Elution is achieved by increasing the pH or the ionic strength of the mobile phase, which neutralizes the analyte's charge or competes for binding sites on the resin, respectively.[3] This method is highly specific for charged molecules and is less affected by the sample matrix. Detection usually requires post-column derivatization with reagents like ninhydrin, as the high-salt mobile phases are often incompatible with MS.[14]
Experimental Data & Performance Comparison
The following tables summarize representative performance data for the three HPLC methods. This data is based on typical results for non-aromatic amino acids and serves as a baseline for what can be expected when analyzing 1,4-Diaminocyclohexane-1-carboxylic acid.
Table 1: Chromatographic Performance Comparison
| Parameter | RP-HPLC with OPA/FMOC Derivatization | HILIC (Underivatized) | Ion-Exchange Chromatography (IEC) |
| Retention Factor (k') | > 2.0 | > 2.0 | > 3.0 |
| Theoretical Plates (N) | > 10,000 | > 8,000 | > 5,000 |
| Tailing Factor (Tf) | 0.9 - 1.5 | 1.0 - 1.8 | 1.0 - 1.7 |
| Resolution (Rs) of Critical Pairs | > 2.0 (vs. potential impurities) | > 1.8 (vs. potential impurities) | > 2.0 (vs. other amino acids) |
| Analysis Time | ~20-30 minutes | ~15-25 minutes | ~45-60 minutes |
Table 2: Detection and Sensitivity Comparison
| Parameter | RP-HPLC with OPA/FMOC Derivatization | HILIC (Underivatized) | Ion-Exchange Chromatography (IEC) |
| Detection Method | Fluorescence (FLD) or UV | UV (low wavelength), CAD, or MS | UV-Vis (post-column derivatization) |
| LOD (Limit of Detection) | Low pmol range (FLD) | High pmol to low nmol range (UV) | Low nmol range (UV-Vis) |
| LOQ (Limit of Quantitation) | Mid pmol range (FLD) | Low nmol range (UV) | Mid nmol range (UV-Vis) |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.998 |
Detailed Experimental Protocols
Protocol 1: RP-HPLC with Automated Online OPA/FMOC Derivatization
This protocol is designed for a modern HPLC system with an autosampler capable of programmed reagent addition and mixing.[8]
1. Reagent Preparation:
- Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 100 mL of water. Adjust pH to 10.2 with concentrated NaOH.
- OPA Reagent: Dissolve 10 mg of o-phthalaldehyde in 1 mL of methanol. Add 50 µL of 3-mercaptopropionic acid. This reagent is light-sensitive and should be prepared fresh.
- FMOC Reagent: Dissolve 10 mg of 9-fluorenylmethyl chloroformate in 10 mL of acetonitrile.
2. Sample Preparation:
- Accurately weigh and dissolve the 1,4-Diaminocyclohexane-1-carboxylic acid sample in a suitable diluent (e.g., 0.1 M HCl) to a concentration of approximately 1 mg/mL.
- For analysis, dilute the stock solution with water to a final concentration of ~50 µg/mL.
3. Autosampler Derivatization Program:
- Aspirate 5 µL of Borate Buffer.
- Aspirate 1 µL of sample.
- Mix in needle.
- Aspirate 1 µL of OPA reagent.
- Mix and wait 1 minute.
- Aspirate 1 µL of FMOC reagent.
- Mix and wait 1 minute.
- Inject the entire volume.
4. HPLC Conditions:
- Column: C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus C18)
- Mobile Phase A: 20 mM Sodium Phosphate, pH 7.0
- Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v)
- Gradient:
- 0-2 min: 2% B
- 2-18 min: 2% to 57% B
- 18-22 min: 57% to 100% B
- 22-25 min: 100% B
- 25.1-30 min: 2% B (re-equilibration)
- Flow Rate: 1.5 mL/min
- Column Temperature: 40°C
- Detection (FLD):
- OPA-derivatives: Ex: 340 nm, Em: 450 nm
- FMOC-derivatives: Ex: 266 nm, Em: 305 nm (switch wavelength program)
Protocol 2: HILIC with UV Detection
This protocol is for the direct analysis of the underivatized compound.
1. Sample Preparation:
- Accurately weigh and dissolve the sample in a mixture of Acetonitrile/Water (50:50) to a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved.
2. HPLC Conditions:
- Column: HILIC, 150 x 2.1 mm, 1.7 µm (e.g., Waters ACQUITY UPLC BEH HILIC)
- Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
- Mobile Phase B: 10 mM Ammonium Formate in 90:10 Acetonitrile/Water, pH 3.0 (adjusted with Formic Acid)
- Gradient:
- 0-2 min: 95% B
- 2-12 min: 95% to 50% B
- 12-15 min: 50% B
- 15.1-20 min: 95% B (re-equilibration)
- Flow Rate: 0.3 mL/min
- Column Temperature: 30°C
- Detection: UV at 205 nm
Protocol 3: Ion-Exchange Chromatography with Post-Column Derivatization
This protocol represents a classic amino acid analysis method.
1. Eluent Preparation (Lithium-based system):
- Prepare a series of lithium citrate buffers with increasing pH and ionic strength according to the instrument manufacturer's recommendations (e.g., Pickering Laboratories, Biochrom).
2. Sample Preparation:
- Accurately weigh and dissolve the sample in 0.1 M HCl to a concentration of approximately 1 mg/mL.
3. HPLC Conditions:
- Column: Cation-exchange column for amino acid analysis
- Mobile Phase: Gradient of Lithium citrate buffers
- Flow Rate: As per manufacturer's recommendation
- Column Temperature: Temperature gradient program (e.g., 30°C to 70°C)
4. Post-Column Reaction System:
- Reagent: Ninhydrin solution
- Reaction Temperature: ~130°C
- Detection: UV-Vis at 570 nm (and 440 nm for secondary amines)
Visualization of Workflows and Principles
Caption: Workflow for RP-HPLC with automated pre-column derivatization.
Caption: Principle of analyte retention in HILIC.
Developing a Stability-Indicating Method
A crucial aspect of purity analysis is ensuring the method is "stability-indicating," meaning it can accurately measure the active ingredient without interference from degradation products, process impurities, or other components.[15][16] This is a requirement under ICH guidelines.
Potential Impurities for 1,4-Diaminocyclohexane-1-carboxylic acid:
-
Process-Related Impurities:
-
Degradation Products:
-
Hydrolysis: Cleavage of amide bonds if the compound is part of a larger structure.[19]
-
Oxidation: Degradation of the amino groups.
-
Decarboxylation: Loss of the carboxylic acid group under heat stress.
-
Forced Degradation Study Design: To develop a stability-indicating method, the drug substance should be subjected to stress conditions to intentionally generate degradation products.[15][16][19][20][21]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Dry heat at 105°C for 48 hours.
-
Photolytic Stress: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
The stressed samples are then analyzed by the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main peak (Resolution > 2.0) and from each other. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the main peak is spectrally pure under all stress conditions.
Conclusion and Recommendations
There is no single "best" method for the purity analysis of 1,4-Diaminocyclohexane-1-carboxylic acid; the optimal choice depends on the specific requirements of the analysis and the available instrumentation.
-
For High Sensitivity and High Throughput: Reversed-Phase HPLC with pre-column derivatization is often the method of choice. It leverages common C18 columns and, with fluorescence detection, provides excellent sensitivity. Automated derivatization makes it suitable for routine quality control environments.[11][22]
-
For MS Compatibility and Simplicity: HILIC is an excellent option as it avoids the complexities of derivatization. It is highly compatible with mass spectrometry, making it ideal for impurity identification and characterization in a research or development setting.[4][12]
-
For Ultimate Robustness and Matrix Tolerance: Ion-Exchange Chromatography remains the gold standard for amino acid analysis due to its robustness and reliability.[14] While it has longer run times and requires specialized equipment (often a dedicated amino acid analyzer), it is unparalleled for complex sample matrices.
Ultimately, the development of a robust, validated, and stability-indicating HPLC method is a critical step in the lifecycle of any pharmaceutical compound. By understanding the principles and practical considerations of these different chromatographic strategies, researchers can confidently select and implement the most appropriate approach for ensuring the quality and purity of 1,4-Diaminocyclohexane-1-carboxylic acid.
References
- The Effect of Ion Pairing Reagents in the Retention Profile of Zwitterionic Cephalosporins. (2011).
- A Comparative Guide to HPLC Methods for Amino Acid Analysis: 2-Aminoquinoline (AQC) vs.
- Determination of amino acid without derivatization by using HPLC - HILIC column. (n.d.). Journal of Chemical and Pharmaceutical Research.
- New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. (n.d.). SIELC Technologies.
- Amino Acid Pre-column Derivatization HPLC Analysis Methods. (n.d.).
- Analysis of Amino Acids by On-line Pre-column Derivatization with OPA and FMOC using RHPLC System. (2024). JASCO Global.
- Analysis of Primary and Secondary Amino Acids by Online Pre-Column Derivatization with Ortho-Ohthalaldehyde (OPA) and 9-Fluorenylmethyl Chloroformate (FMOC)
- Comparison of different derivatisation for amino acids determination of foie gras by high performance liquid chromatography (HPLC). (n.d.).
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- Separation of zwitter ionic drug molecule. (2004).
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- Validation of a Reversed-Phase HPLC Method for Quantit
- Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. (2022). ACS Omega.
- Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. (2019). RSC Publishing.
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- Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec.
- trans-1,4-Diaminocyclohexane synthesis. (n.d.). ChemicalBook.
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- Chiral trans-1,2-diaminocyclohexane derivatives as chiral solvating agents for carboxylic acids. (n.d.). Indian Academy of Sciences.
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- Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic deriv
- 1,4-Cyclohexanedicarboxylic acid. (2020). SIELC Technologies.
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A Comparative Guide to the Spectroscopic Validation of Fmoc-Protection on 1,4-Diaminocyclohexane-1-carboxylic Acid
In the landscape of modern drug discovery and peptide chemistry, the use of conformationally constrained non-canonical amino acids is a cornerstone for developing peptides with enhanced stability, receptor affinity, and bioavailability. 1,4-Diaminocyclohexane-1-carboxylic acid stands out as a valuable scaffold, offering a rigid cyclic structure. However, its bifunctional nature, possessing two primary amino groups, presents a critical challenge for its seamless integration into peptide synthesis: the need for precise, regioselective protection.
This guide provides an in-depth technical analysis of the synthesis and, more importantly, the rigorous spectroscopic validation of mono-Fmoc-protected 1,4-diaminocyclohexane-1-carboxylic acid. We will delve into the nuances of nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS) to unequivocally confirm successful protection. Furthermore, we will objectively compare the Fmoc strategy with alternative protective groups, offering the experimental data and field-proven insights necessary for researchers to make informed decisions in their synthetic campaigns.
Part 1: The Fmoc-Protection Strategy: Rationale and Synthesis
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a preeminent choice for Nα-protection in solid-phase peptide synthesis (SPPS).[1][2][3] Its primary advantage lies in its base lability, allowing for removal under mild conditions (typically with piperidine) that are orthogonal to the acid-labile side-chain protecting groups and resin linkages.[2][3][4] This orthogonality is fundamental to modern SPPS.[2][5] Additionally, the strong UV absorbance of the dibenzofulvene byproduct released during deprotection provides a convenient method for real-time reaction monitoring.[3][6][7]
When dealing with a symmetric diamine like 1,4-diaminocyclohexane-1-carboxylic acid, achieving mono-protection over di-protection is a matter of stoichiometric control and reaction kinetics. By using a slight sub-stoichiometric amount of the Fmoc-donating reagent, we can statistically favor the formation of the mono-protected product.
Experimental Protocol: Synthesis of mono-Fmoc-1,4-Diaminocyclohexane-1-carboxylic acid
-
Dissolution: Dissolve 1,4-diaminocyclohexane-1-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Add sodium carbonate (2.5 eq) to the solution and stir until fully dissolved. The base acts as a proton scavenger for the HCl generated if using Fmoc-Cl, or to deprotonate the ammonium salt of the amino acid.
-
Fmoc Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (0.95 eq) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (0.95 eq) in 1,4-dioxane dropwise over 1-2 hours.[1] The slow addition and slight sub-stoichiometric amount are crucial to minimize the formation of the di-Fmoc byproduct.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Workup:
-
Dilute the reaction mixture with water.
-
Perform an acid wash (e.g., with 1M HCl) to remove unreacted starting material and the di-protected species, which will have different solubility profiles.
-
Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure mono-Fmoc-protected product.
Caption: Workflow for the synthesis of mono-Fmoc-1,4-diaminocyclohexane-1-carboxylic acid.
Part 2: Rigorous Spectroscopic Validation
Unequivocal characterization is paramount to ensure the correct product has been synthesized, especially concerning regioselectivity. The following spectroscopic methods provide a self-validating system for confirmation.
¹H and ¹³C NMR Spectroscopy: The Definitive Proof
NMR spectroscopy is the most powerful tool for confirming the successful mono-protection and identifying the site of modification. The introduction of the large, aromatic Fmoc group breaks the inherent symmetry of the starting material, leading to a more complex and informative spectrum.
-
¹H NMR Analysis:
-
Fmoc Group Signature: The appearance of a series of multiplets in the aromatic region (~7.30-7.80 ppm) is the first indication of Fmoc incorporation.[8] A characteristic doublet at ~4.2-4.4 ppm (for the -CH₂-O-) and a triplet at ~4.1-4.2 ppm (for the fluorenyl -CH-) are also definitive markers.
-
Cyclohexane Ring Protons: In the starting diamine, the cyclohexane protons would exhibit simpler splitting patterns due to molecular symmetry. Upon mono-protection, the protons on the cyclohexane ring become diastereotopic, leading to more complex and distinct signals, often in the 1.2-3.0 ppm range. The proton attached to the carbon bearing the newly formed carbamate will experience a downfield shift.
-
N-H Protons: A broad singlet corresponding to the -NH- of the carbamate will appear, while the signals for the remaining free -NH₂ group will also be present.
-
-
¹³C NMR Analysis:
-
Fmoc Group Carbons: The spectrum will be dominated by the signals from the Fmoc group, including the carbamate carbonyl at ~156 ppm and numerous aromatic signals between ~120 and 145 ppm.
-
Cyclohexane Ring Carbons: The carbon atom attached to the protected nitrogen will show a significant downfield shift compared to the carbon attached to the free amino group, providing clear evidence of the protection site.
-
Table 1: Predicted Key NMR Chemical Shifts (δ in ppm)
| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Rationale |
| Fmoc Aromatic | 7.30 - 7.80 (m) | 120.0 - 144.0 | Characteristic signals of the fluorenyl ring system. |
| Fmoc CH/CH₂ | ~4.2 - 4.4 (d), ~4.1-4.2 (t) | ~47.0 (CH), ~67.0 (CH₂) | Aliphatic protons and carbons of the Fmoc group. |
| Carbamate C=O | N/A | ~156.0 | Signature carbonyl of the Fmoc protecting group. |
| Cyclohexane CH-N(Fmoc) | Downfield shift | Downfield shift (~55-60) | Deshielding effect from the electron-withdrawing carbamate group. |
| Cyclohexane CH-NH₂ | Upfield relative to protected | Upfield relative to protected | The free amine has a less pronounced electronic effect compared to the Fmoc-carbamate. |
| Carboxylic Acid C=O | N/A | ~175.0 | Quaternary carbon of the carboxylic acid. |
Note: Predicted shifts are based on general values for similar structures and may vary depending on the solvent and specific conformation.
Caption: Structure of Fmoc-protected 1,4-diaminocyclohexane-1-carboxylic acid.[9]
FT-IR Spectroscopy: Functional Group Fingerprinting
FT-IR provides rapid confirmation of the key functional group transformations.
-
Key Vibrational Bands:
-
N-H Stretch: The broad stretch of the primary amine (-NH₂) in the starting material (~3300-3400 cm⁻¹) will be replaced by a sharper, single N-H stretch of the secondary amine within the carbamate (~3300 cm⁻¹) and the remaining primary amine.
-
C=O Stretch: The most crucial new peak is the strong absorbance from the carbamate carbonyl, typically appearing around 1690-1720 cm⁻¹. This is distinct from the carboxylic acid carbonyl (~1700-1750 cm⁻¹).
-
Aromatic C-H: The presence of the Fmoc group will introduce new C-H stretching peaks in the aromatic region (~3000-3100 cm⁻¹) and characteristic C=C stretching peaks (~1450-1600 cm⁻¹).
-
Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Functional Group | Starting Material (Expected) | Fmoc-Protected Product (Expected) | Interpretation |
| N-H Stretch (Amine/Amide) | ~3300-3400 (broad) | ~3300 (sharp) + primary amine | Change from primary amine to a secondary amide (carbamate). |
| C=O Stretch (Carbamate) | N/A | ~1690-1720 (strong) | Definitive evidence of the newly formed carbamate linkage. |
| C=O Stretch (Acid) | ~1700-1750 | ~1700-1750 | This peak should remain, though its environment is slightly altered. |
| Aromatic C-H/C=C Stretch | N/A | ~3000-3100, ~1450-1600 | Confirms the presence of the aromatic fluorenyl system. |
Mass Spectrometry: Molecular Weight Verification
High-resolution mass spectrometry (HRMS) provides the ultimate confirmation of the elemental composition.
-
Analysis: Using electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ should be observed at the calculated mass for C₂₂H₂₄N₂O₄.
-
Fragmentation: In MS/MS analysis, a characteristic fragmentation pattern would be the loss of the dibenzofulvene unit (-166 Da) or the entire Fmoc group (-222 Da), providing further structural confirmation.[10]
Table 3: Expected m/z Values for Mass Spectrometry
| Species | Formula | Calculated m/z | Analysis Method |
| [M+H]⁺ | [C₂₂H₂₅N₂O₄]⁺ | 381.18 | ESI-MS |
| [M-dibenzofulvene+H]⁺ | [C₉H₁₇N₂O₄]⁺ | 215.12 | ESI-MS/MS |
| [M-Fmoc+H]⁺ | [C₇H₁₅N₂O₂]⁺ | 159.11 | ESI-MS/MS |
Part 3: Comparative Analysis with Alternative Protecting Groups
While Fmoc is a powerful tool, the choice of protecting group is always dictated by the overall synthetic strategy. Here, we compare it with the common tert-Butoxycarbonyl (Boc) group.
The Boc (tert-Butoxycarbonyl) Alternative
The Boc group is another cornerstone of peptide synthesis, known for its stability to a wide range of conditions but its lability to strong acids like trifluoroacetic acid (TFA).[4] This makes it orthogonal to the Fmoc group.
-
Synthesis: Mono-Boc protection of diamines can be efficiently achieved using di-tert-butyl dicarbonate (Boc₂O), often with in-situ generation of the mono-hydrochloride salt of the diamine to deactivate one amino group.[11][12]
-
Spectroscopic Validation:
-
NMR: The key difference is the absence of aromatic signals. Instead, a large singlet at ~1.45 ppm (9H) from the tert-butyl group is the defining feature.[12] The effect on the cyclohexane ring signals will be similar to Fmoc, causing a downfield shift at the point of attachment.
-
FT-IR: A strong carbamate C=O stretch will be present, typically around 1680-1700 cm⁻¹.
-
MS: The molecular weight will be significantly lower than the Fmoc-protected counterpart.
-
Table 4: Comparative Guide to Protecting Groups for 1,4-Diaminocyclohexane-1-carboxylic acid
| Feature | Fmoc (9-Fluorenylmethoxycarbonyl) | Boc (tert-Butoxycarbonyl) |
| Introduction | Fmoc-Cl or Fmoc-OSu under basic conditions.[1] | Boc₂O, often with one amine temporarily protonated.[11] |
| Key ¹H NMR Signal | Aromatic multiplets (7.3-7.8 ppm), CH/CH₂ (~4.2-4.4 ppm). | Large singlet at ~1.45 ppm (9H).[12] |
| Key ¹³C NMR Signal | Carbamate C=O (~156 ppm), Aromatic signals (120-145 ppm). | Carbamate C=O (~155 ppm), Quaternary C (~80 ppm), CH₃ (~28 ppm). |
| Key FT-IR Signal (C=O) | ~1690-1720 cm⁻¹. | ~1680-1700 cm⁻¹. |
| Deprotection | Mild base (e.g., 20% Piperidine in DMF).[4][6] | Strong acid (e.g., TFA).[4][13] |
| Orthogonality | Orthogonal to acid-labile groups (Boc, Trt, tBu). | Orthogonal to base-labile groups (Fmoc) and hydrogenolysis (Cbz). |
| Advantages | UV-traceable deprotection, mild cleavage conditions.[3][6] | High acid lability, stable to many nucleophiles and bases. |
| Disadvantages | Potential for dibenzofulvene adduct formation with free amines. | Generates gaseous isobutylene upon cleavage, requires strong acid. |
Conclusion
The successful incorporation of unique scaffolds like 1,4-diaminocyclohexane-1-carboxylic acid into peptides hinges on robust and verifiable synthetic methods. The Fmoc protecting group offers a reliable strategy for its mono-protection, compatible with mainstream solid-phase peptide synthesis.
This guide has demonstrated that a multi-faceted spectroscopic approach provides an unassailable validation of the desired product. The appearance of characteristic aromatic signals in NMR, a distinct carbamate carbonyl stretch in FT-IR, and the correct molecular weight in mass spectrometry collectively confirm the successful attachment of the Fmoc group. Furthermore, the increased complexity of the cyclohexane signals in NMR serves as definitive proof of the intended mono-substitution. By comparing these spectroscopic signatures against those of alternatives like the Boc group, researchers can confidently select and validate the optimal protecting group strategy for their specific research and development objectives.
References
- Benchchem. (n.d.). Application Note & Protocol: Monitoring Fmoc Removal in Solid-Phase Peptide Synthesis.
- Benchchem. (2025). A Comparative Guide to the Mass Spectrometry of Peptides Featuring Fmoc-Lys(Fmoc)-OH and its Alternatives.
- Gariépy, J., et al. (n.d.). Ultraviolet monitoring (λ 301 nm ) of Fmoc deprotection during the... ResearchGate.
- Kawakami, T. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry.
- Benchchem. (n.d.). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
- Wiley Online Library. (n.d.). FT‐IR spectra of the Fmoc‐Trp‐OH bulk compound, shake and non‐shake xerogels.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.
- University of Calgary. (n.d.). Ch27 : Peptide synthesis.
- Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1).
- Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO.
- J&K Scientific. (n.d.). Fmoc-1-amino-4-oxo-cyclohexane carboxylic acid | 285996-74-9.
- Zhang, Y., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. The Journal of Organic Chemistry.
- AltaBioscience. (2024). Fmoc Amino Acids for SPPS.
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 1,4-Diaminocyclohexane-1-carboxylic Acid
As a cornerstone of contemporary laboratory safety, the appropriate selection and use of Personal Protective Equipment (PPE) is paramount when handling reactive chemical species. This guide provides an in-depth, procedural framework for the safe handling of 1,4-Diaminocyclohexane-1-carboxylic acid, a compound that, while integral to various research and development applications, presents significant health and safety risks if managed improperly. Our focus extends beyond mere compliance, aiming to instill a culture of proactive safety and procedural excellence for all researchers, scientists, and drug development professionals.
Hazard Analysis: Understanding the Intrinsic Risks
1,4-Diaminocyclohexane-1-carboxylic acid and its structural analogs, such as trans-1,4-Diaminocyclohexane, are classified as hazardous materials, primarily due to their corrosive nature and potential for causing severe tissue damage upon contact.[1][2][3] The primary routes of exposure—inhalation, ingestion, and dermal or eye contact—each present a distinct set of risks that necessitate a multi-faceted PPE strategy.
The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for closely related compounds consistently highlight the following hazards:
-
Skin Corrosion/Irritation: Causes severe skin burns.[1][2][3]
-
Serious Eye Damage/Irritation: Causes serious eye damage and may lead to blindness.[1][2]
It is crucial to recognize that the diamine functional groups are largely responsible for the corrosive properties of this molecule. Therefore, all safety protocols must be designed to prevent any direct contact with the substance.
The Core Ensemble: A Multi-Layered PPE Approach
A risk-based assessment dictates a comprehensive PPE strategy that provides robust protection for all potential routes of exposure. The following table summarizes the minimum required PPE for handling 1,4-Diaminocyclohexane-1-carboxylic acid.
| Body Part | Required PPE | Standard/Specification | Rationale |
| Eyes/Face | Safety Goggles & Face Shield | ANSI Z87.1 / EN 166 | Provides splash and impact protection, with the face shield offering an additional barrier against widespread splashes.[4] |
| Hands | Chemical-Resistant Gloves | EN 374 | Prevents direct skin contact and chemical burns. Nitrile or neoprene gloves are generally recommended, but always consult the glove manufacturer's compatibility chart. |
| Body | Chemical-Resistant Lab Coat or Apron | Protects against incidental splashes and spills, preventing contamination of personal clothing. | |
| Respiratory | NIOSH/MSHA-Approved Respirator | NIOSH/MSHA or EN 149 | Required when working outside of a certified chemical fume hood, or when there is a potential for aerosol or dust generation.[1] |
| Feet | Closed-Toe Shoes | Protects feet from spills and falling objects. |
Procedural Blueprint: From Donning to Disposal
The efficacy of PPE is intrinsically linked to its correct usage. The following step-by-step protocols for donning, doffing, and disposal are designed to minimize the risk of cross-contamination and exposure.
The following diagram illustrates the correct sequence for putting on your PPE to ensure a secure and protective fit.
All waste containing 1,4-Diaminocyclohexane-1-carboxylic acid, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste. [5]Containers should be tightly sealed, clearly labeled, and stored in a designated hazardous waste accumulation area pending collection by a licensed disposal company. Never dispose of this chemical down the drain. [4] By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling 1,4-Diaminocyclohexane-1-carboxylic acid, fostering a safer and more productive research environment.
References
-
Synerzine. (2018, June 22). Cyclohexane-1,4-diamine Safety Data Sheet. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
